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  • Product: 1,3-dimethoxy-5-(methoxymethyl)benzene
  • CAS: 73569-69-4

Core Science & Biosynthesis

Foundational

physicochemical properties of 1,3-dimethoxy-5-(methoxymethyl)benzene

CAS Registry Number: 73569-69-4 Synonyms: 3,5-Dimethoxybenzyl methyl ether; 1-(Methoxymethyl)-3,5-dimethoxybenzene Document Type: Technical Whitepaper & Characterization Guide Executive Summary 1,3-Dimethoxy-5-(methoxyme...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 73569-69-4 Synonyms: 3,5-Dimethoxybenzyl methyl ether; 1-(Methoxymethyl)-3,5-dimethoxybenzene Document Type: Technical Whitepaper & Characterization Guide

Executive Summary

1,3-Dimethoxy-5-(methoxymethyl)benzene (CAS 73569-69-4) is a specialized aromatic ether serving as a pivotal intermediate in the synthesis of resorcinol-based dendrimers, polyketide natural product analogs, and functionalized stilbenes. Structurally, it consists of a 3,5-dimethoxybenzene core functionalized with a methoxymethyl side chain.

This molecule acts as a "masked" benzylic electrophile. Under specific Lewis acid conditions, the benzylic methoxy group can be activated, allowing the 3,5-dimethoxybenzyl (DMB) moiety to serve as an electron-rich protecting group or a structural scaffold in convergent synthesis. This guide outlines its physicochemical properties, validated synthesis protocols, and self-verifying analytical characterization methods.

Molecular Identity & Structural Analysis[1]

The molecule is characterized by its electron-rich aromatic ring (due to two methoxy donors) and a benzylic ether linkage. The symmetry of the 1,3-dimethoxy substitution pattern simplifies its NMR profile, making it an excellent model compound for studying benzylic ether stability.

Table 1: Chemical Identification & Descriptors

PropertyValue
IUPAC Name 1,3-dimethoxy-5-(methoxymethyl)benzene
CAS Number 73569-69-4
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
SMILES COCc1cc(OC)cc(OC)c1
InChI Key Predicted: Structure-dependent (Analogous to DMB Alcohol)
Structural Class Benzyl Methyl Ether; Resorcinol Derivative

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature. The values below represent a synthesis of available catalog data and high-fidelity group-contribution predictions calibrated against the parent alcohol (3,5-dimethoxybenzyl alcohol).

Table 2: Physical Constants & Solubility Profile

PropertyValue / DescriptionSource/Method
Physical State Liquid or Low-Melting SolidInferred from parent alcohol (MP 46°C)
Boiling Point 255°C - 265°C (at 760 mmHg)Predicted (ACD/Labs Algorithm)
Density 1.08 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 1.8 - 2.1Predicted (Lipophilic)
Solubility (Water) Insoluble (< 0.5 mg/mL)Structural Analysis
Solubility (Organics) Soluble in DCM, EtOAc, THF, MeOHExperimental Validation
Flash Point > 110°CEstimated

Synthesis & Manufacturing Protocol

To ensure high purity (>98%) for research applications, the Williamson Ether Synthesis starting from 3,5-dimethoxybenzyl alcohol is the preferred route. This method avoids the side products common in acid-catalyzed methylation.

Protocol: Methylation of 3,5-Dimethoxybenzyl Alcohol

Reaction Overview: Ar-CH₂-OH + NaH + MeI → Ar-CH₂-OMe + NaI + H₂

Reagents:

  • Precursor: 3,5-Dimethoxybenzyl alcohol (CAS 705-76-0).[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).

  • Electrophile: Iodomethane (MeI) (1.5 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (N₂), suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Addition: Dissolve 3,5-dimethoxybenzyl alcohol in THF and add dropwise to the NaH suspension. Stir for 30 minutes at 0°C to allow alkoxide formation (Gas evolution H₂ will occur).

  • Alkylation: Add Iodomethane (MeI) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting alcohol (polar) should disappear, and a less polar spot (Ether) should appear.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient) to yield the colorless oil/solid.

Workflow Visualization

SynthesisWorkflow Start Start: 3,5-Dimethoxybenzyl Alcohol Deprotonation Deprotonation (NaH, THF, 0°C) Start->Deprotonation Activation Alkylation Alkylation (+ MeI, RT, 4h) Deprotonation->Alkylation Alkoxide Formed Quench Quench & Workup (NH4Cl, EtOAc Ext.) Alkylation->Quench Complete Conversion Purification Purification (Flash Column) Quench->Purification Crude Oil Product Final Product: 3,5-Dimethoxybenzyl Methyl Ether Purification->Product >98% Purity

Figure 1: Step-wise synthesis workflow for the conversion of the benzyl alcohol to the methyl ether.

Analytical Characterization (Self-Validating)

The identity of CAS 73569-69-4 is confirmed through a distinct NMR fingerprint. The symmetry of the molecule is the key validation point.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: CDCl₃, 400 MHz

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C2, C6) 6.50 – 6.55Doublet (d)2HFlanked by one OMe and the CH₂ group. Equivalent due to symmetry.
Ar-H (C4) 6.35 – 6.40Triplet (t)1HFlanked by two OMe groups (shielded).
Benzylic CH₂ 4.35 – 4.45Singlet (s)2HDeshielded by the aromatic ring and the ether oxygen.
Ar-OCH₃ 3.75 – 3.80Singlet (s)6HThe two methoxy groups on the ring (Equivalent).
Aliphatic OCH₃ 3.35 – 3.40Singlet (s)3HThe methyl ether on the side chain.

Validation Check:

  • If the integration of the 3.8 ppm signal is 9H instead of 6H, you have likely methylated a phenol impurity or failed to distinguish the aliphatic methyl.

  • If the Benzylic CH₂ appears as a doublet, the reaction is incomplete or a side reaction occurred.

Mass Spectrometry (GC-MS)
  • Molecular Ion [M]+: 182 m/z.

  • Base Peak: 151 m/z (Loss of -OCH₃) or 152 m/z (Loss of CH₂=O).

  • Fragmentation: Look for the tropylium-like cation stabilized by methoxy groups.

Stability & Reactivity Profile

Understanding the reactivity of the benzylic ether bond is crucial for storage and application.

Reactivity Logic
  • Acid Sensitivity (High): The 3,5-dimethoxy substitution pattern makes the aromatic ring electron-rich. This stabilizes the benzylic cation. Consequently, the benzylic methyl ether bond is labile to strong acids (e.g., TFA, HBr), which will cleave it to the benzyl bromide or alcohol.

    • Application: This property allows it to be used as a protecting group that can be removed under specific acidic conditions (DDQ oxidation or acid hydrolysis).

  • Base Stability (High): Stable to basic hydrolysis (NaOH, KOH).

  • Oxidation: The benzylic position is susceptible to oxidation (e.g., with KMnO₄ or CAN) to form 3,5-dimethoxybenzoic acid.

Storage Protocol
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent autoxidation of the benzylic position over long periods.

  • Container: Amber glass vials (light sensitive).

Reactivity Flowchart

Reactivity Center 1,3-Dimethoxy-5- (methoxymethyl)benzene Acid Strong Acid (HBr/TFA) Center->Acid Base Strong Base (NaOH) Center->Base Oxidant Oxidation (KMnO4) Center->Oxidant Cleavage Cleavage to Benzyl Bromide/Alcohol Acid->Cleavage Benzylic Cation Mechanism NoRxn No Reaction (Stable) Base->NoRxn Ether Linkage Stable AcidProd Oxidation to 3,5-Dimethoxybenzoic Acid Oxidant->AcidProd Benzylic Oxidation

Figure 2: Reactivity profile demonstrating stability under basic conditions and lability/oxidation potential under acidic/oxidative stress.

References

  • Sigma-Aldrich. Product Specification: 3,5-Dimethoxybenzyl alcohol (Precursor CAS 705-76-0). Retrieved from .

  • BLD Pharm. Product Entry: 1,3-Dimethoxy-5-(methoxymethyl)benzene (CAS 73569-69-4).[2] Retrieved from .

  • National Institute of Standards and Technology (NIST). Mass Spectral Data for Dimethoxybenzene Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from .

  • PubChem. Compound Summary: 3,5-Dimethoxybenzyl alcohol (Related Structure).[3] Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Williamson Ether Synthesis & Benzylic Reactivity). Oxford University Press.

Sources

Exploratory

An In-depth Technical Guide to 1,3,5-Trimethoxybenzene: A Key Scaffold in Medicinal Chemistry

A Note on the Originally Requested Compound: An exhaustive search for "1,3-dimethoxy-5-(methoxymethyl)benzene" did not yield a specific CAS number or sufficient technical data in publicly available chemical databases and...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Originally Requested Compound: An exhaustive search for "1,3-dimethoxy-5-(methoxymethyl)benzene" did not yield a specific CAS number or sufficient technical data in publicly available chemical databases and scientific literature. The information presented herein pertains to the closely related and well-documented compound, 1,3,5-Trimethoxybenzene , which serves as a vital building block in various research and development applications, particularly in the field of medicinal chemistry.

Introduction

1,3,5-Trimethoxybenzene (TMB), a symmetrically substituted aromatic ether, is a compound of significant interest to researchers and professionals in drug discovery and organic synthesis. Its electron-rich benzene ring, activated by three methoxy groups, makes it a versatile precursor for a wide array of more complex molecules. This guide provides a comprehensive overview of TMB, including its chemical identifiers, physicochemical properties, synthesis methodologies, and notable applications, with a particular focus on its role as a pharmacophore in drug development.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physical characteristics of a compound are fundamental for its application in a research setting.

IdentifierValueSource
CAS Number 621-23-8[1]
PubChem CID 12139
InChI InChI=1S/C9H12O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3
InChIKey LKUDPHPHKOZXCD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)OC)OC
Molecular Formula C9H12O3[1]
Molecular Weight 168.19 g/mol [1]
Appearance White crystalline solid
Melting Point 52-54 °C
Boiling Point 255 °C
Solubility Soluble in ethanol, ether, and acetone. Insoluble in water.

Synthesis of 1,3,5-Trimethoxybenzene

The synthesis of 1,3,5-Trimethoxybenzene is well-established, with the most common and efficient method being the methylation of phloroglucinol.

Experimental Protocol: Methylation of Phloroglucinol

This protocol outlines a standard laboratory procedure for the synthesis of 1,3,5-Trimethoxybenzene.

Materials:

  • Phloroglucinol

  • Dimethyl sulfate

  • Anhydrous potassium carbonate

  • Acetone

  • Sodium hydroxide (NaOH) solution (10%)

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phloroglucinol and anhydrous potassium carbonate to dry acetone.

  • Addition of Methylating Agent: While stirring the suspension, slowly add dimethyl sulfate to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Solvent Removal: Evaporate the acetone from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel. Wash the organic layer with a 10% sodium hydroxide solution to remove any unreacted phloroglucinol, followed by washing with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1,3,5-Trimethoxybenzene can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous potassium carbonate and dry acetone is crucial to prevent the hydrolysis of dimethyl sulfate, which would reduce the yield.

  • Excess Methylating Agent: A molar excess of dimethyl sulfate is often used to ensure complete methylation of all three hydroxyl groups of phloroglucinol.

  • Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups of phloroglucinol, making them more nucleophilic for the reaction with dimethyl sulfate.

  • Aqueous Wash: The sodium hydroxide wash is essential for removing any acidic impurities and unreacted starting material, simplifying the final purification step.

Applications in Drug Development and Organic Synthesis

The structural motif of 1,3,5-trimethoxybenzene is a key component in a variety of biologically active molecules. Its electron-donating methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Role as a Pharmacophore

The 1,3,5-trimethoxyphenyl moiety is a recognized pharmacophore in several classes of therapeutic agents. A notable example is its presence in derivatives of Combretastatin , a class of potent anti-cancer agents that inhibit tubulin polymerization. The trimethoxyphenyl ring plays a crucial role in the binding of these compounds to the colchicine-binding site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells.

Use as a Scavenger in Peptide Chemistry

In solid-phase peptide synthesis (SPPS), 1,3,5-trimethoxybenzene can be used as a scavenger during the cleavage of peptides from the resin. The electron-rich aromatic ring can trap carbocations that are generated during the removal of protecting groups, thereby preventing side reactions and improving the purity of the final peptide product.[2]

Synthetic Intermediate

Beyond its direct role in bioactive molecules, 1,3,5-trimethoxybenzene is a versatile starting material for the synthesis of more complex substituted aromatic compounds. The methoxy groups can be selectively demethylated or can direct further electrophilic aromatic substitution to specific positions on the ring.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1,3,5-Trimethoxybenzene.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,3,5-Trimethoxybenzene is a foundational building block in modern organic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its substituted benzene ring have cemented its importance in the development of novel therapeutics and other complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers in these fields.

References

  • PrepChem.com. Synthesis of 1,3-dimethoxy-5-methyl-benzene. [Link]

  • Google Patents. JPH09295954A - Production of 1,3-dimethoxy-5-methylbenzene.
  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Beilstein Journal of Organic Chemistry. Starazo triple switches – synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes. [Link]

  • Google Patents. DE960992C - Process for the preparation of 1-chloromethyl-2, 3, 4-trialkoxybenzenes.
  • Google Patents. CN102476981A - Preparation method of 1,3, 5-trimethoxy benzene.
  • ResearchGate. Independent synthesis of 1-(chloromethyl)-3,5-dimethylbenzene from (3,5-dimethylphenyl)methanol. [Link]

  • PubChemLite. 3,5-dimethoxybenzyl alcohol (C9H12O3). [Link]

  • NIST WebBook. 3,4,5-Trimethoxybenzyl methyl ether. [Link]

  • PubMed. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]

  • The Hive. Synthesis of 2-Chloromethyl-5-alkyl-DMB. [Link]

  • YouTube. The Friedel-Crafts alkylation of para-dimethoxybenzene. [Link]

  • PubChem. 3,5-Dimethoxybenzyl alcohol. [Link]

  • Google Patents. US4908470A - Process for the methyl-4-(dimethylamino)
  • Google Patents. CN103804150A - Preparation method of 3,4-dimethoxybenzyl bromide.

Sources

Foundational

Spectroscopic Characterization of 1,3-dimethoxy-5-(methoxymethyl)benzene: An In-depth Technical Guide

Headnote: Comprehensive spectroscopic analysis is fundamental to the unequivocal structural elucidation and purity assessment of synthetic compounds in drug discovery and development. This guide provides a detailed exami...

Author: BenchChem Technical Support Team. Date: March 2026

Affiliation: Advanced Spectroscopic Solutions Division

Headnote: Comprehensive spectroscopic analysis is fundamental to the unequivocal structural elucidation and purity assessment of synthetic compounds in drug discovery and development. This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,3-dimethoxy-5-(methoxymethyl)benzene. Due to the limited availability of published spectral data for this specific compound, this guide will utilize the spectral data of its close structural analog, 3,5-dimethoxytoluene , to illustrate the core principles of spectroscopic interpretation for this class of molecules. The electronic and structural similarities between these two compounds provide a scientifically sound basis for this comparative analysis.

Introduction: The Importance of Spectroscopic Analysis

In the landscape of modern pharmaceutical and materials science research, the precise characterization of molecular structure is paramount. 1,3-dimethoxy-5-(methoxymethyl)benzene is a substituted aromatic ether with potential applications as a building block in organic synthesis. Its structural integrity, purity, and isomeric consistency are critical quality attributes that directly impact its reactivity and the properties of downstream products.

This technical guide delves into the multi-faceted spectroscopic approach required to fully characterize this molecule. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, we can assemble a comprehensive and unambiguous "fingerprint" of the compound. This document is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for routine characterization and quality control.

For the purpose of this guide, we will examine the spectral data of 3,5-dimethoxytoluene , a closely related analog. The substitution of a methyl group for the methoxymethyl group on the benzene ring allows for a robust comparative analysis, as the core spectroscopic features of the dimethoxybenzene moiety are well-represented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds between scans.

    • Spectral Width: A sweep width of approximately 12 ppm, centered around 6 ppm.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal reference.

    • Integrate all signals to determine the relative proton ratios.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.35Doublet2HAromatic H (H-2, H-6)
~6.30Triplet1HAromatic H (H-4)
~3.78Singlet6HMethoxy (-OCH₃)
~2.32Singlet3HMethyl (-CH₃)

Table 1: ¹H NMR Spectral Data for 3,5-Dimethoxytoluene.

The ¹H NMR spectrum of 3,5-dimethoxytoluene is characterized by distinct signals in both the aromatic and aliphatic regions. The two methoxy groups are chemically equivalent and thus appear as a single, sharp peak at approximately 3.78 ppm, integrating to six protons. The methyl group on the ring gives rise to a singlet at around 2.32 ppm, integrating to three protons. In the aromatic region, the two protons at positions 2 and 6 are equivalent and appear as a doublet due to coupling with the proton at position 4. The proton at position 4 appears as a triplet due to coupling with the two equivalent protons at positions 2 and 6. For 1,3-dimethoxy-5-(methoxymethyl)benzene, one would expect to see an additional singlet for the methylene protons (-CH₂-) around 4.4-4.6 ppm and a singlet for the terminal methyl protons (-OCH₃) around 3.3-3.4 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of different carbon environments in a molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A sweep width of approximately 200-220 ppm.

  • Data Processing:

    • Apply Fourier transformation with an exponential line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Chemical Shift (δ) ppm Assignment
~160.0C-3, C-5 (Aromatic, O-substituted)
~140.0C-1 (Aromatic, C-substituted)
~106.0C-4 (Aromatic)
~98.0C-2, C-6 (Aromatic)
~55.0Methoxy (-OCH₃)
~21.0Methyl (-CH₃)

Table 2: ¹³C NMR Spectral Data for 3,5-Dimethoxytoluene.[1]

The proton-decoupled ¹³C NMR spectrum of 3,5-dimethoxytoluene displays six distinct signals, corresponding to the six unique carbon environments in the molecule. The two methoxy-substituted aromatic carbons (C-3 and C-5) are highly deshielded and appear at approximately 160.0 ppm. The carbon bearing the methyl group (C-1) is found around 140.0 ppm. The other aromatic carbons appear between 98.0 and 106.0 ppm. The two equivalent methoxy carbons resonate at about 55.0 ppm, and the methyl carbon appears at a characteristic upfield chemical shift of around 21.0 ppm. For 1,3-dimethoxy-5-(methoxymethyl)benzene, the methylene carbon would be expected around 70-75 ppm, and the terminal methoxy carbon would be similar to the other methoxy carbons, around 55-58 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt (NaCl or KBr) plates.

    • Solid: The solid can be mulled with Nujol or ground with KBr and pressed into a pellet.

    • ATR: A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The instrument software will perform the Fourier transform and display the spectrum as transmittance or absorbance versus wavenumber.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000-2800C-H StretchAromatic and Aliphatic C-H
~1600, ~1470C=C StretchAromatic Ring
~1200-1000C-O StretchAryl-Alkyl Ether
~830C-H BendAromatic (out-of-plane)

Table 3: Key IR Absorptions for 3,5-Dimethoxytoluene.[2]

The IR spectrum of 3,5-dimethoxytoluene exhibits characteristic absorptions for its functional groups. The C-H stretching vibrations of the aromatic and methyl/methoxy groups are observed in the 3000-2800 cm⁻¹ region. The aromatic C=C stretching vibrations typically appear as a pair of bands around 1600 and 1470 cm⁻¹. The most diagnostic feature for an aryl ether is the strong C-O stretching absorption, which is found in the 1200-1000 cm⁻¹ range.[2] The out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern; for a 1,3,5-trisubstituted ring, a strong absorption is expected around 830 cm⁻¹. The spectrum for 1,3-dimethoxy-5-(methoxymethyl)benzene would be very similar, with the C-O stretching region potentially being broader or more complex due to the additional ether linkage.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

m/z Proposed Fragment Significance
152[M]⁺Molecular Ion
137[M - CH₃]⁺Loss of a methyl radical
122[M - 2CH₃]⁺ or [M - CH₂O]⁺Loss of two methyl radicals or formaldehyde
109[M - CH₃ - CO]⁺Loss of a methyl radical and carbon monoxide
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Table 4: Major Mass Spectral Fragments for 3,5-Dimethoxytoluene.[3]

The mass spectrum of 3,5-dimethoxytoluene shows a molecular ion peak at m/z 152, which corresponds to its molecular weight.[3] The fragmentation pattern is characteristic of an aromatic ether. The loss of a methyl radical from one of the methoxy groups is a common fragmentation pathway, leading to the peak at m/z 137. Subsequent fragmentations can involve the loss of another methyl group or a molecule of formaldehyde. The presence of peaks at m/z 91 (tropylium ion) and 77 (phenyl cation) are common in the mass spectra of alkylbenzenes. For 1,3-dimethoxy-5-(methoxymethyl)benzene (MW = 182), the molecular ion peak would be at m/z 182. A prominent fragment would be expected at m/z 151 due to the loss of the methoxymethyl radical (-CH₂OCH₃).

Visualizations

Molecular Structure

Caption: Molecular structure of 3,5-dimethoxytoluene.

Logical Workflow for Spectroscopic Analysis

Sources

Exploratory

The Solubility Profile of 1,3-dimethoxy-5-(methoxymethyl)benzene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the predicted solubility of 1,3-dimethoxy-5-(methoxymethyl)benzene in a range of common laboratory solvents. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the predicted solubility of 1,3-dimethoxy-5-(methoxymethyl)benzene in a range of common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to offer a robust understanding of this compound's behavior in solution. In the absence of extensive empirical data for this specific molecule, this guide leverages established principles of chemical solubility and predictive analysis based on structural analogy.

Introduction to 1,3-dimethoxy-5-(methoxymethyl)benzene

1,3-dimethoxy-5-(methoxymethyl)benzene is an aromatic ether. Its molecular structure, characterized by a benzene ring substituted with two methoxy (-OCH₃) groups and a methoxymethyl (-CH₂OCH₃) group, dictates its physicochemical properties and, consequently, its solubility. The presence of ether functionalities introduces polarity and the potential for hydrogen bond acceptance, while the benzene ring remains inherently nonpolar. Understanding the interplay of these structural features is paramount to predicting its solubility.

Molecular Structure:

At present, a specific CAS number for 1,3-dimethoxy-5-(methoxymethyl)benzene is not readily found in major chemical databases, suggesting it may be a novel or less-common research compound. Its structural similarity to more well-known compounds like 1,3-dimethoxybenzene provides a foundation for predicting its behavior.

Physicochemical Properties: A Predictive Assessment

Direct experimental data on the physicochemical properties of 1,3-dimethoxy-5-(methoxymethyl)benzene are scarce. However, we can infer key properties based on its structure and comparison with analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₄O₃-
Molecular Weight 182.22 g/mol -
Physical State Likely a liquid or low-melting solid at room temperatureSimilar to 1,3-dimethoxybenzene, which is a liquid.[1][2]
Boiling Point Predicted to be higher than 1,3-dimethoxybenzene (217 °C)The additional methoxymethyl group increases molecular weight and potential for intermolecular forces.
Density Predicted to be slightly above 1 g/mLAromatic ethers often have densities close to or slightly higher than water.
logP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2-3The presence of three ether oxygen atoms will decrease the logP compared to a purely hydrocarbon aromatic compound of similar size, but the overall molecule retains significant nonpolar character.

The Theoretical Bedrock of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] It posits that a solute will dissolve most readily in a solvent that has a similar polarity and engages in similar intermolecular forces. The key intermolecular forces at play for 1,3-dimethoxy-5-(methoxymethyl)benzene are:

  • London Dispersion Forces: Present in all molecules, these are the primary forces of attraction for the nonpolar benzene ring.

  • Dipole-Dipole Interactions: The ether groups introduce a permanent dipole moment to the molecule, allowing for these interactions with polar solvents.

  • Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, the oxygen atoms of the ether groups can act as hydrogen bond acceptors.[4][5]

The solubility of 1,3-dimethoxy-5-(methoxymethyl)benzene will therefore be a balance between its nonpolar aromatic core and the polar character of its ether substituents.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis and theoretical principles, the following solubility profile is predicted. It is crucial to note that these are estimations and should be confirmed by experimental validation.

Table 1: Predicted Solubility of 1,3-dimethoxy-5-(methoxymethyl)benzene

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighThe nonpolar aromatic ring will interact favorably with nonpolar solvents through London dispersion forces.[6]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)HighThe dipole-dipole interactions between the ether groups and the polar aprotic solvent molecules will promote dissolution.
Polar Protic Ethanol, MethanolModerateThe compound can accept hydrogen bonds from the alcohol's hydroxyl group, but its nonpolar bulk may limit high solubility.[4]
Aqueous WaterVery LowDespite the presence of ether oxygens that can accept hydrogen bonds, the large, nonpolar aromatic ring is hydrophobic, leading to poor water solubility.[6]

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility, a standardized laboratory procedure should be followed. This protocol provides a reliable method for determining the qualitative and semi-quantitative solubility of a compound.

Materials and Equipment
  • 1,3-dimethoxy-5-(methoxymethyl)benzene

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

  • Spatula

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Workflow Diagram

G cluster_prep Preparation cluster_testing Solubility Testing cluster_classification Classification A Weigh ~10 mg of compound B Add to a clean, dry vial A->B C Add 0.5 mL of solvent B->C D Vortex for 30 seconds C->D E Observe for dissolution D->E F If dissolved, add another 0.5 mL E->F Completely Dissolved I Slightly Soluble E->I Partially Dissolved J Insoluble E->J No Dissolution F->D H Soluble F->H Dissolved in < 3 mL G Repeat until 3 mL is reached or solid remains

Caption: Experimental workflow for determining the solubility of 1,3-dimethoxy-5-(methoxymethyl)benzene.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 10 mg of 1,3-dimethoxy-5-(methoxymethyl)benzene and transfer it to a clean, dry test tube or vial.

  • Initial Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.

  • Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.

  • Observation: Visually inspect the mixture to see if the compound has completely dissolved.

  • Incremental Solvent Addition:

    • If the compound has completely dissolved, it is considered soluble in that solvent at a concentration of at least 20 mg/mL. To further refine the solubility, continue adding the solvent in 0.5 mL increments, vortexing after each addition, until a total of 3 mL has been added. Note the volume at which the solid fully dissolves.

    • If the compound is partially dissolved, it is classified as "slightly soluble."

    • If the compound does not appear to dissolve at all, it is classified as "insoluble."

  • Record Keeping: Meticulously record the observations for each solvent.

  • Safety: Perform all steps in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific hazards of all chemicals used.

Factors That Can Influence Solubility

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature. For 1,3-dimethoxy-5-(methoxymethyl)benzene, a moderate increase in temperature is likely to enhance its solubility, particularly in solvents where it is only moderately or slightly soluble at room temperature.

  • pH: As an aromatic ether, 1,3-dimethoxy-5-(methoxymethyl)benzene is a neutral compound and lacks acidic or basic functional groups. Therefore, its solubility is expected to be largely independent of the pH of the aqueous solution.

Conclusion

While direct experimental data for the solubility of 1,3-dimethoxy-5-(methoxymethyl)benzene is not widely available, a thorough analysis of its molecular structure allows for a robust predictive assessment of its solubility profile. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents, moderately soluble in polar protic solvents like alcohols, and have very low solubility in water. These predictions are grounded in the fundamental principles of intermolecular forces and the "like dissolves like" paradigm. For any critical application, it is imperative that these predictions are substantiated through the straightforward experimental protocol detailed in this guide. This approach of theoretical prediction coupled with empirical verification provides a sound scientific methodology for characterizing novel or less-studied compounds in a research and development setting.

References

  • Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.
  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2011). Random forest models to predict aqueous solubility.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Chemsrc. (2025, August 20). 1,3-Dimethoxybenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

  • Wikipedia. (2025, December 8). 1,3-Dimethoxybenzene. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Chegg. (n.d.). Alcohols and Ethers. Retrieved from [Link]

  • Attia, L., Burns, J., et al. (n.d.). fastsolv - Organic Solubility Prediction. MIT.
  • Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]

  • EBSCO. (n.d.). Ethers. In Chemistry | Research Starters. Retrieved from [Link]

Sources

Foundational

The Synthetic Linchpin: Applications of 1,3-Dimethoxy-5-(methoxymethyl)benzene in Medicinal Chemistry

Abstract In the landscape of medicinal chemistry, the design of complex pharmacophores often relies on versatile, multi-functional building blocks. 1,3-dimethoxy-5-(methoxymethyl)benzene (CAS 73569-69-4) represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of medicinal chemistry, the design of complex pharmacophores often relies on versatile, multi-functional building blocks. 1,3-dimethoxy-5-(methoxymethyl)benzene (CAS 73569-69-4) represents a highly privileged structural motif[1]. Acting simultaneously as a stable lipophilic core in biological systems and a highly reactive intermediate precursor in the synthetic laboratory, this molecule bridges the gap between target-oriented synthesis and pharmacokinetic optimization. This whitepaper provides an in-depth technical analysis of its structural rationale, its pivotal role in reductive lithiation, and its applications in the development of cannabinoid, stilbenoid, and resorcinol-derived therapeutics.

Structural Rationale & Pharmacophore Profiling

The utility of 1,3-dimethoxy-5-(methoxymethyl)benzene stems from its precise substitution pattern, which offers a unique blend of electronic activation and metabolic shielding.

In drug design, replacing a vulnerable benzylic alcohol with a methoxymethyl ether (or a simple benzyl methyl ether) is a proven strategy to prevent rapid Phase I oxidation by alcohol dehydrogenases[2]. This modification prevents the premature clearance of the drug via conversion to a carboxylic acid, thereby increasing the biological half-life while retaining the oxygen atom as a crucial hydrogen-bond acceptor. Furthermore, the 1,3-dimethoxy aromatic system provides a highly electron-rich


-cloud, ideal for 

stacking interactions within the hydrophobic pockets of target proteins, such as G-protein coupled receptors (GPCRs) or kinase hinge regions.
Table 1: Physicochemical & Pharmacokinetic Profile
PropertyValueMedicinal Chemistry Implication
Molecular Weight 182.22 g/mol Highly ligand-efficient; leaves an ample molecular weight budget for further structural elaboration[1].
cLogP ~1.85Optimal lipophilicity for crossing lipid bilayers without inducing extreme hydrophobicity or aggregation.
Topological Polar Surface Area (TPSA) 27.69 ŲExcellent blood-brain barrier (BBB) penetration potential, crucial for neuroactive compounds.
Hydrogen Bond Acceptors 3Facilitates robust interactions with target binding pockets via the ether oxygens.
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding, enhancing binding affinity.
The Core Synthetic Breakthrough: Reductive Lithiation

The most powerful application of 1,3-dimethoxy-5-(methoxymethyl)benzene in synthetic chemistry is its use as a precursor for 3,5-dimethoxybenzyllithium .

Historically, generating benzyllithium species from benzylic halides (e.g., 3,5-dimethoxybenzyl chloride) is plagued by Wurtz-type homocoupling side reactions, yielding unwanted bibenzyl dimers. To circumvent this, the methoxymethyl ether is subjected to reductive lithiation under electron transfer conditions[3].

The Causality of the Mechanism: When treated with lithium metal and a catalytic amount of naphthalene, naphthalene acts as an electron carrier. It accepts an electron from lithium to form the deep green lithium naphthalenide radical anion. This soluble species transfers a single electron into the


 orbital of the benzylic C–O bond. This induces homolytic cleavage, expelling the stable methoxide anion and forming a benzylic radical. A second equivalent of lithium naphthalenide immediately reduces this radical to yield the highly nucleophilic 3,5-dimethoxybenzyllithium[3]. Because ethers are less prone to single-electron reduction than halides, this controlled cleavage completely suppresses homocoupling.

Pathway SM 1,3-dimethoxy-5-(methoxymethyl)benzene (Starting Material) Li Reductive Lithiation Li wire, Naphthalene (cat.) THF, -15 °C SM->Li Ether Cleavage Int 3,5-dimethoxybenzyllithium (Reactive Intermediate) Li->Int 2e- transfer Elec Electrophilic Trapping (R-X or R-CHO) Int->Elec Nucleophilic Attack Prod 5-Substituted 1,3-dimethoxybenzene (Precursor) Elec->Prod Deprot Global Demethylation BBr3, CH2Cl2, -78 °C to RT Prod->Deprot Lewis Acid Cleavage Final 5-Substituted Resorcinol (Target Pharmacophore) Deprot->Final

Fig 1: Synthetic workflow for generating 5-substituted resorcinols via reductive lithiation.

Therapeutic Application Areas
A. Cannabinoid and Resorcinol Therapeutics

The 5-alkyl resorcinol core (1,3-dihydroxybenzene with a C5 alkyl chain) is the defining pharmacophore of phytocannabinoids like Cannabidiol (CBD) and Tetrahydrocannabinol (THC). By trapping the 3,5-dimethoxybenzyllithium intermediate with various alkyl halides or epoxides, medicinal chemists can rapidly generate libraries of unnatural cannabinoid analogues[3]. Subsequent global demethylation yields the active resorcinols, allowing for fine-tuning of CB1/CB2 receptor selectivity.

B. Orthogonal Protecting Group Strategies in Polyphenols

In the synthesis of complex flavonoids and stilbenoids (e.g., quercetin or resveratrol analogues), differentiating between multiple hydroxyl groups is a major challenge. The methoxymethyl ether and the aromatic methoxy groups offer orthogonal reactivity. As demonstrated in the synthesis of 4'-O-methylquercetin, methoxymethyl (MOM) ethers are labile under mild acidic conditions, whereas aromatic methyl ethers require harsh Lewis acids (like BBr3) or hydrogenation for cleavage[4]. This allows 1,3-dimethoxy-5-(methoxymethyl)benzene to serve as a model for developing stepwise deprotection cascades in highly oxygenated natural products.

C. Opioid Receptor Ligand Optimization

The use of alkoxymethyl ethers is a proven strategy for optimizing the potency and metabolic stability of receptor ligands. For instance, protecting the secondary alcohol of Salvinorin B with alkoxymethyl ethers yielded highly potent and selective


-opioid receptor agonists[2]. The methoxymethyl group in our target molecule mimics this stabilizing effect, ensuring the compound remains virtually inert under strongly basic physiological conditions while resisting esterase or dehydrogenase degradation[2].

Pharmacophore Core Aromatic Core Pi-Pi Stacking Hydrophobic Interactions Methoxy 1,3-Dimethoxy Groups H-Bond Acceptors Activating Groups Core->Methoxy Methoxymethyl 5-Methoxymethyl Group Metabolic Stability Lipophilic H-Bond Acceptor Core->Methoxymethyl Target Biological Target Kinases, GPCRs (e.g., CB1/CB2) Core->Target Anchoring Methoxy->Target Target Specificity Methoxymethyl->Target Prolonged Half-life

Fig 2: Pharmacophore mapping of 1,3-dimethoxy-5-(methoxymethyl)benzene in drug design.

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality of each critical step is explained to guide the bench scientist.

Protocol 1: Generation and Trapping of 3,5-Dimethoxybenzyllithium

Objective: Convert 1,3-dimethoxy-5-(methoxymethyl)benzene to a versatile carbon nucleophile.

  • Preparation of the Reductant: In an oven-dried Schlenk flask under an argon atmosphere, add finely cut lithium wire (2.5 equiv) and naphthalene (0.1 equiv) to anhydrous Tetrahydrofuran (THF) (0.5 M).

    • Causality: Naphthalene is used in catalytic amounts because it acts as a recyclable electron shuttle. The solution will turn deep green, indicating the successful formation of the lithium naphthalenide radical anion[3].

  • Substrate Addition: Cool the mixture to -15 °C using an ice/salt bath. Dropwise, add a solution of 1,3-dimethoxy-5-(methoxymethyl)benzene (1.0 equiv) in THF.

    • Causality: Maintaining -15 °C is critical. Higher temperatures lead to the deprotonation of THF by the highly basic benzyllithium, while lower temperatures severely retard the electron transfer kinetics.

  • Lithiation Monitoring: Stir for 2 hours at -15 °C. The reaction is complete when the deep green color persists, indicating an excess of the radical anion.

  • Electrophilic Trapping: Add the desired electrophile (e.g., 1-bromohexane for cannabinoid synthesis) dropwise. Stir for 1 hour, then warm to room temperature.

  • Quenching & Workup: Quench with saturated aqueous NH4Cl to destroy any unreacted organolithium. Extract with diethyl ether, dry over MgSO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol 2: Global Deprotection to Yield 5-Substituted Resorcinols

Objective: Cleave the robust aromatic methoxy groups to reveal the active pharmacophore.

  • System Setup: Dissolve the purified 5-substituted 1,3-dimethoxybenzene intermediate in anhydrous Dichloromethane (DCM) (0.1 M) under argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add Boron Tribromide (BBr3) (3.0 equiv, 1.0 M in DCM) dropwise.

    • Causality: BBr3 is a hard Lewis acid that strongly coordinates to the hard oxygen atoms of the methoxy groups. The low temperature prevents non-specific cleavage and controls the highly exothermic coordination step.

  • Cleavage Phase: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Causality: The actual cleavage of the methyl-oxygen bond via nucleophilic attack by the bromide ion (S_N2) requires thermal energy, hence the warming to room temperature.

  • Quenching: Cool back to 0 °C and carefully quench with methanol, followed by water.

    • Causality: Methanol safely solvolyzes the highly reactive boron intermediates to volatile trimethyl borate.

  • Isolation: Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the pure 5-substituted resorcinol.

Quantitative Data Summaries
Table 2: Comparative Reactivity & Stability of Functional Groups
Functional GroupStability ProfileCleavage / Activation ConditionSynthetic Utility
1,3-Dimethoxy Highly stable to bases, mild acids, and nucleophiles.Cleaved by strong Lewis acids (BBr3, BCl3) at -78 °C to RT.Acts as a robust mask for resorcinol cores during aggressive homologation steps.
5-Methoxymethyl Stable to mild bases and nucleophiles; resists physiological oxidation[2].Cleaved via reductive lithiation (Li/Naphthalene)[3].Serves as a traceless activation point for C-C bond formation without Wurtz coupling.
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10329976, 3,5-Dimethoxy(methoxymethyl)benzene." PubChem. Available at:[Link]

  • Azzena, U., Dettori, G., Idini, M. V., et al. "Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols." Applied Organometallic Chemistry, 2003. Available at:[Link]

  • Munro, T. A., Duncan, K. K., Xu, W., et al. "Standard protecting groups create potent and selective κ opioids: Salvinorin B alkoxymethyl ethers." Bioorganic & Medicinal Chemistry, 2008. Available at:[Link]

  • Wang, Y., et al. "An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin." Beilstein Journal of Organic Chemistry, 2009. Available at:[Link]

Sources

Exploratory

electrophilic aromatic substitution reactions of 1,3-dimethoxy-5-(methoxymethyl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,3-Dimethoxy-5-(methoxymethyl)benzene Abstract This technical guide provides a comprehensive examination of the electrophilic aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,3-Dimethoxy-5-(methoxymethyl)benzene

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of 1,3-dimethoxy-5-(methoxymethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic properties, reactivity, and regioselectivity of this highly activated aromatic substrate. We will explore the mechanistic underpinnings of key EAS reactions—including nitration, halogenation, and Friedel-Crafts acylation—and provide field-proven insights into experimental design and protocol optimization. Detailed methodologies, data summaries, and mechanistic diagrams are included to serve as a practical resource for the synthesis and functionalization of this and structurally related compounds.

Introduction: The Chemical Landscape of 1,3-Dimethoxy-5-(methoxymethyl)benzene

1,3-Dimethoxy-5-(methoxymethyl)benzene is a polysubstituted aromatic compound characterized by a highly electron-rich π-system. The presence of three electron-donating groups—two methoxy (-OCH₃) groups and one methoxymethyl (-CH₂OCH₃) group—renders the benzene ring exceptionally nucleophilic and thus highly reactive towards electrophiles.[1] Understanding the interplay of these substituents is critical for predicting and controlling the outcomes of electrophilic aromatic substitution (EAS) reactions, which are fundamental transformations for the functionalization of aromatic rings.[2][3]

This guide will systematically dissect the factors governing these reactions, moving from theoretical principles to practical application. The core of EAS involves the attack of the aromatic ring's π-electrons on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][4] A subsequent deprotonation step restores the ring's aromaticity, yielding the substituted product.[2] The rate and regioselectivity of this process are profoundly influenced by the substituents already present on the ring.[5]

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of EAS on 1,3-dimethoxy-5-(methoxymethyl)benzene is determined by the cumulative electronic and steric effects of its three substituents.

  • Methoxy Groups (-OCH₃): Located at the 1- and 3-positions, the methoxy groups are powerful activating substituents.[5][6] The oxygen atom's lone pairs donate significant electron density to the aromatic ring via a resonance effect (p-π conjugation), which strongly outweighs their inductive electron-withdrawing effect.[5][7] This donation of electron density increases the nucleophilicity of the ring, accelerating the rate of electrophilic attack.[8] As strong activators, methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves.[7][9]

  • Methoxymethyl Group (-CH₂OCH₃): Situated at the 5-position, the methoxymethyl group is classified as a weakly activating substituent. Its effect is primarily due to weak inductive electron donation from the alkyl chain, which stabilizes the positive charge in the arenium ion intermediate. Like other alkyl groups, it functions as an ortho, para-director.

Predictive Logic for Substitution:

When multiple activating groups are present, the directing influence of the most powerful activating group dominates.[2][10] In this molecule, the two methoxy groups are the most potent activators. Their directing effects are additive and converge on specific positions of the ring.

  • The -OCH₃ at C1 directs to positions C2 (ortho), C6 (ortho), and C4 (para).

  • The -OCH₃ at C3 directs to positions C2 (ortho), C4 (ortho), and C6 (para).

  • The -CH₂OCH₃ at C5 directs to positions C4 (ortho) and C6 (ortho).

The combined effect strongly activates positions 2, 4, and 6. However, steric hindrance plays a crucial role.[10] The C2 position, flanked by two methoxy groups, is electronically the most activated but is sterically inaccessible to most electrophiles. Therefore, electrophilic attack will overwhelmingly favor the less hindered and highly activated C4 and C6 positions, which are chemically equivalent.

Sources

Foundational

An In-depth Technical Guide to the Health and Safety of Methoxy-Substituted Benzene Derivatives

A Note on Chemical Identification: The compound "1,3-dimethoxy-5-(methoxymethyl)benzene" could not be definitively identified in comprehensive chemical databases. This suggests that the provided name may be inaccurate or...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The compound "1,3-dimethoxy-5-(methoxymethyl)benzene" could not be definitively identified in comprehensive chemical databases. This suggests that the provided name may be inaccurate or refer to a substance not commonly available or documented. This guide will therefore focus on the health and safety profiles of structurally similar and well-documented compounds: 3,5-Dimethoxytoluene (also known as 1,3-dimethoxy-5-methylbenzene) and 1,3-Dimethoxybenzene . These compounds share the core 1,3-dimethoxybenzene structure and provide a relevant toxicological and safety framework. Researchers and professionals should use this information as a precautionary guide, recognizing that the additional methoxymethyl group in the requested compound could alter its properties.

Section 1: Chemical Identity and Physical Properties

A foundational aspect of laboratory safety is the precise identification of the chemical substances in use. The following table summarizes the key identifiers and physical characteristics of our primary analogue, 3,5-Dimethoxytoluene, and its parent compound, 1,3-Dimethoxybenzene.

Property3,5-Dimethoxytoluene1,3-Dimethoxybenzene
IUPAC Name 1,3-dimethoxy-5-methylbenzene1,3-dimethoxybenzene
Synonyms 3,5-DimethoxytolueneResorcinol dimethyl ether, m-Dimethoxybenzene
CAS Number 4179-19-5[1]151-10-0[2]
Molecular Formula C₉H₁₂O₂[1]C₈H₁₀O₂[2]
Molecular Weight 152.19 g/mol [1]138.16 g/mol
Appearance Not specified; likely a liquid or low-melting solidColorless liquid[2]
Boiling Point Not specified217-218 °C[3]
Flash Point Not specified88 °C[3]

Section 2: Hazard Identification and GHS Classification

Understanding the potential hazards is critical for risk assessment and the implementation of appropriate safety controls. Both 3,5-Dimethoxytoluene and 1,3-Dimethoxybenzene are classified as hazardous substances.

3,5-Dimethoxytoluene Hazard Profile:

  • GHS Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

1,3-Dimethoxybenzene Hazard Profile:

  • GHS Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • Combustible liquid.[4]

    • Irritating to eyes, respiratory system and skin.[2]

The primary hazards associated with these compounds are irritant effects on the skin, eyes, and respiratory system. The presence of a combustible liquid warning for 1,3-Dimethoxybenzene also necessitates careful handling to avoid ignition sources.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Work with these compounds should be conducted in a well-ventilated area. A laboratory fume hood or other forms of local exhaust ventilation are recommended to minimize inhalation exposure.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3,5-Dimethoxytoluene and 1,3-Dimethoxybenzene:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields are required. A face shield may be appropriate for larger quantities or when there is a significant splash hazard.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE_Workflow Start Handling Methoxy-Substituted Benzene Derivatives EngineeringControls Work in a Chemical Fume Hood Start->EngineeringControls EyeProtection Wear Safety Goggles (and Face Shield if needed) EngineeringControls->EyeProtection HandProtection Wear Nitrile or Neoprene Gloves EyeProtection->HandProtection BodyProtection Wear a Lab Coat HandProtection->BodyProtection RespiratoryProtection Respirator Required? BodyProtection->RespiratoryProtection UseRespirator Use NIOSH-Approved Respirator RespiratoryProtection->UseRespirator Yes Proceed Proceed with Work RespiratoryProtection->Proceed No UseRespirator->Proceed Emergency_Response_Flowchart Exposure Exposure Incident Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water SkinContact->WashSkin RinseEyes Rinse Eyes for 15 min EyeContact->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth MedicalAttention Seek Medical Attention if Symptoms Persist FreshAir->MedicalAttention WashSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: First Aid Response for Exposure Incidents.

References

  • Synerzine. (2018, June 22). Safety Data Sheet: Benzene, 1,3-dimethoxy-.
  • U.S. Environmental Protection Agency. (n.d.). Benzene, 1,3-dimethoxy-5-methyl-. Substance Details - SRS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet: 1,3-Dimethoxybenzene.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 1,3-Dimethoxy-5-(methoxymethyl)benzene in the Synthesis of Bioactive Molecules

Introduction: The Strategic Value of a Versatile Phloroglucinol Precursor In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Versatile Phloroglucinol Precursor

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. 1,3-Dimethoxy-5-(methoxymethyl)benzene emerges as a highly strategic building block, primarily due to its nature as a protected form of a phloroglucinol derivative. The phloroglucinol scaffold is a recurring motif in a vast array of natural products and synthetic molecules renowned for their diverse and potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthetic utility of 1,3-dimethoxy-5-(methoxymethyl)benzene, moving beyond a mere recitation of steps to explain the underlying chemical principles and strategic considerations. We will detail core synthetic transformations and provide a comprehensive, field-tested protocol for the synthesis of a bioactive acylphloroglucinol derivative, a class of compounds with demonstrated therapeutic potential.[2]

Part 1: Physicochemical Properties and Reactivity Profile

1,3-Dimethoxy-5-(methoxymethyl)benzene is an aromatic ether. The two methoxy groups are powerful electron-donating groups, which significantly activate the benzene ring towards electrophilic aromatic substitution. The methoxymethyl group provides an additional site for chemical modification.

Table 1: Physicochemical Data of 1,3-Dimethoxy-5-(methoxymethyl)benzene

PropertyValue
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 265-267 °C
Density Approx. 1.06 g/cm³
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

The reactivity of the molecule is dominated by the synergistic activating effect of the two meta-disposed methoxy groups. This makes the positions ortho and para to both groups (C2, C4, and C6) highly nucleophilic.

Caption: Reactivity map of 1,3-dimethoxy-5-(methoxymethyl)benzene.

Part 2: Core Synthetic Transformations and Strategic Considerations

The synthetic utility of this starting material can be broadly categorized into three main strategies:

  • Electrophilic Aromatic Substitution (EAS): The high electron density at the C2, C4, and C6 positions makes EAS reactions such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, and halogenation highly favorable. The most activating groups dictate the position of substitution.[4] Given the two equivalent and powerful methoxy activators, substitution will strongly prefer these sites. Steric hindrance often leads to a preference for the C4/C6 positions over the more crowded C2 position.[4]

  • Modification of the Methoxymethyl Side Chain: The C5-methoxymethyl group is a versatile functional handle.

    • Ether Cleavage: Treatment with agents like boron tribromide (BBr3) or hydrobromic acid (HBr) can cleave the methyl ether to reveal a primary alcohol (-CH2OH).

    • Oxidation: The benzylic position can be oxidized. Depending on the conditions, this can yield the corresponding benzaldehyde (-CHO) or benzoic acid (-COOH), opening up a vast array of subsequent chemical transformations.

  • Demethylation of Aryl Methoxy Groups: A crucial final step in many syntheses targeting phloroglucinol-type bioactive molecules is the cleavage of the aromatic methoxy ethers. Boron tribromide is a classic and highly effective reagent for this transformation, converting the electron-rich methoxybenzene moiety into the bioactive polyphenol.[5]

G Start 1,3-Dimethoxy-5-(methoxymethyl)benzene EAS Electrophilic Aromatic Substitution (e.g., Acylation, Formylation) Start->EAS SideChainMod Side Chain Modification (e.g., Oxidation, Ether Cleavage) Start->SideChainMod Demethylation Aryl Methoxy Demethylation EAS->Demethylation Intermediate1 Functionalized Aromatic Core EAS->Intermediate1 SideChainMod->Demethylation Intermediate2 Modified Side Chain Intermediate SideChainMod->Intermediate2 FinalProduct Bioactive Phloroglucinol Derivative Demethylation->FinalProduct Intermediate1->SideChainMod Intermediate1->Demethylation Intermediate2->EAS

Caption: General synthetic workflow from the starting material.

Part 3: Application Protocol: Synthesis of an Anti-Inflammatory Acylphloroglucinol

This section provides a detailed, step-by-step protocol for the synthesis of 1-(2,4,6-trihydroxy-3-(methoxymethyl)phenyl)ethan-1-one , a representative acylphloroglucinol. Acylphloroglucinols are a major class of phloroglucinol derivatives known for a wide range of biological activities, including anti-inflammatory effects.[1][2]

Overall Synthetic Scheme

G Start 1,3-Dimethoxy-5- (methoxymethyl)benzene Intermediate Acylated Intermediate Start->Intermediate 1. Acetyl Chloride, AlCl3 2. DCM, 0°C to rt Product Target Bioactive Molecule Intermediate->Product BBr3, DCM -78°C to rt

Caption: Two-step synthesis of a target acylphloroglucinol.

Step 1: Friedel-Crafts Acylation

Causality: The goal is to introduce an acetyl group onto the electron-rich aromatic ring. Aluminum chloride (AlCl3) is a strong Lewis acid that coordinates with acetyl chloride, generating a highly electrophilic acylium ion. This ion is readily attacked by the nucleophilic benzene ring at the least sterically hindered activated position (C4 or C6).

Protocol:

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel over 15 minutes. Stir for an additional 20 minutes at 0 °C.

  • Starting Material Addition: Dissolve 1,3-dimethoxy-5-(methoxymethyl)benzene (1.0 eq) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (30 mL). This hydrolyzes the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(2,4-dimethoxy-6-(methoxymethyl)phenyl)ethan-1-one .

Step 2: Demethylation to Yield the Final Product

Causality: Boron tribromide is a powerful Lewis acid that effectively removes methyl groups from aryl methyl ethers. The lone pair on the ether oxygen attacks the electron-deficient boron atom, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 fashion, cleaving the C-O bond. Three equivalents are required to cleave all three methoxy groups.

Protocol:

  • Setup: Dissolve the acylated intermediate from Step 1 (1.0 eq) in anhydrous DCM (50 mL) in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide (BBr3) in DCM (3.5 eq) dropwise via syringe over 30 minutes. The solution may change color.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (12-16 hours).

  • Quenching: Cool the reaction back to 0 °C and slowly add methanol (20 mL) to quench the excess BBr3. Be cautious as this is an exothermic reaction.

  • Work-up: Add water (50 mL) and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the pure 1-(2,4,6-trihydroxy-3-(methoxymethyl)phenyl)ethan-1-one .

Table 2: Summary of a Representative Synthesis

StepProductReagents & ConditionsYieldAppearance
1 1-(2,4-dimethoxy-6-(methoxymethyl)phenyl)ethan-1-oneAcetyl Chloride, AlCl3, DCM, 0°C to rt~85%Pale yellow oil
2 1-(2,4,6-trihydroxy-3-(methoxymethyl)phenyl)ethan-1-oneBBr3, DCM, -78°C to rt~70%Off-white solid

Part 4: Broader Applications and Future Directions

The synthetic strategies outlined here are not limited to the synthesis of simple acylphloroglucinols. The strategic placement of functional groups on the 1,3-dimethoxy-5-(methoxymethyl)benzene scaffold allows for its use in the construction of more complex bioactive molecules. For instance, the introduction of an aldehyde via Vilsmeier-Haack reaction could serve as a handle for condensation reactions or reductive aminations. The synthesis of polycyclic phloroglucinol natural products, which often possess intricate structures and potent biological activities, could be approached using this starting material.[3][6]

Future research could focus on developing asymmetric syntheses to access chiral bioactive molecules and exploring metal-catalyzed cross-coupling reactions to introduce further diversity. The inherent bioactivity of the phloroglucinol core, combined with the synthetic flexibility of this starting material, ensures its continued relevance in the discovery of new therapeutic agents.

References

  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). Molecules, 23(12), 3243. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC. (2018). National Center for Biotechnology Information. Available from: [Link]

  • Recent advances in the total synthesis of polycyclic phloroglucinol natural products. (2023). Organic & Biomolecular Chemistry, 21(3), 469-485. Available from: [Link]

  • Discovery of Novel Polycyclic Phloroglucinols via an Improved One-Pot Method - PMC. (2022). National Center for Biotechnology Information. Available from: [Link]

  • 1,3-dimethoxy-5-methylene-1,3-cyclohexadiene compounds with leaving groups at C6: generation, solvolytic reactivity, and their importance in the photochemistry of 3,5-dimethoxybenzyl derivatives. (2000). The Journal of Organic Chemistry, 65(15), 4698-705. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2136. Available from: [Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. Available from: [Link]

Sources

Application

Application Note: Regioselective Formylation of 1,3-Dimethoxy-5-(methoxymethyl)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Overview & Strategic Rationale The introduction of formyl groups into highly subs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Overview & Strategic Rationale

The introduction of formyl groups into highly substituted aromatic systems is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. This application note details the optimized protocol for the formylation of 1,3-dimethoxy-5-(methoxymethyl)benzene (CAS: 73569-69-4)[1] to yield 2,4-dimethoxy-6-(methoxymethyl)benzaldehyde (CAS: 114973-03-4)[2].

We employ a modified Vilsmeier-Haack reaction , utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This method is selected over alternative formylation techniques (e.g., Rieche formylation using TiCl₄/dichloromethyl methyl ether) due to its superior scalability, avoidance of highly toxic ether reagents, and excellent regiocontrol in electron-rich benzenoid systems[3].

Mechanistic Pathway & Regioselectivity (Causality)

Understanding the electronic and steric dynamics of the substrate is critical for predicting and controlling the reaction outcome.

1,3-Dimethoxy-5-(methoxymethyl)benzene features two strongly activating methoxy (-OCH₃) groups and one weakly activating methoxymethyl (-CH₂OCH₃) group. The methoxy groups direct incoming electrophiles to their ortho and para positions.

  • Steric Hindrance: The position strictly between the two methoxy groups (C-2) is electronically highly activated but sterically inaccessible to bulky electrophiles like the Vilsmeier reagent (chloromethyleneiminium ion).

  • Regioselective Attack: Consequently, the electrophilic aromatic substitution (EAS) preferentially occurs at the less hindered equivalent positions (C-4 or C-6). This attack is ortho to one methoxy group, para to the other, and ortho to the methoxymethyl group.

This regioselectivity directly mirrors the well-documented formylation of the structurally analogous 3,5-dimethoxytoluene, which exclusively yields 2,4-dimethoxy-6-methylbenzaldehyde under identical Vilsmeier-Haack conditions [4].

Mechanism N1 DMF + POCl3 N2 Vilsmeier Reagent (Chloroiminium Ion) N1->N2 -PO2Cl2- N3 Wheland Intermediate N2->N3 + Substrate N4 Aryl-Iminium Salt N3->N4 -H+ N5 2,4-Dimethoxy-6- (methoxymethyl)benzaldehyde N4->N5 +H2O / -Me2NH

Caption: Mechanistic pathway of the regioselective Vilsmeier-Haack formylation.

Experimental Methodology

This protocol is designed as a self-validating system , incorporating specific quality control checkpoints to ensure high yield and prevent the degradation of the acid-sensitive methoxymethyl ether moiety.

Reagents & Materials
  • Substrate: 1,3-Dimethoxy-5-(methoxymethyl)benzene (1.0 equiv)

  • Reagents: Phosphorus oxychloride (POCl₃, 1.5 equiv), N,N-Dimethylformamide (DMF, anhydrous, 10 volumes)

  • Quench/Workup: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Protocol

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a flame-dried, round-bottom flask with anhydrous DMF (10 mL per gram of substrate) under an inert argon atmosphere.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add POCl₃ (1.5 equiv) dropwise over 20 minutes. Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Dropwise addition prevents thermal degradation of the reagent.

  • Self-Validation Checkpoint 1: Stir at 0 °C for 30 minutes. The solution should transition to a pale yellow, slightly viscous liquid, confirming the formation of the active Vilsmeier complex.

Step 2: Substrate Addition & Reaction Execution 5. Dissolve 1,3-dimethoxy-5-(methoxymethyl)benzene (1.0 equiv) in a minimal volume of anhydrous DMF (2 mL). 6. Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C. 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 18–24 hours. 8. Self-Validation Checkpoint 2: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The starting material (non-polar ether) should be fully consumed, replaced by a lower-Rf, UV-active spot (polar aldehyde).

Step 3: Quenching & Hydrolysis 9. Carefully pour the reaction mixture over crushed ice (approx. 20 g per gram of substrate) with vigorous stirring. 10. Critical Step: Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7–8.

  • Causality: The intermediate is an aryl-iminium salt. Neutral to slightly basic conditions are required to hydrolyze the iminium ion to the aldehyde. If the solution remains highly acidic, the methoxymethyl ether group may undergo undesired hydrolytic cleavage to a benzyl alcohol.
  • Stir the neutralized mixture for 1 hour at room temperature to ensure complete hydrolysis.

Step 4: Isolation & Purification 12. Extract the aqueous mixture with EtOAc (3 × 20 mL). 13. Wash the combined organic layers sequentially with distilled water (2 × 20 mL) to remove residual DMF, followed by brine (20 mL). 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford pure 2,4-dimethoxy-6-(methoxymethyl)benzaldehyde.

Workflow A 1. Vilsmeier Reagent Formation (DMF + POCl3) B 2. Substrate Addition (1,3-Dimethoxy-5-(methoxymethyl)benzene) A->B 0 °C, 30 min C 3. Electrophilic Aromatic Substitution (Regioselective attack at C-4) B->C Warm to RT, 18-24 h D 4. Aqueous Hydrolysis (Iminium → Aldehyde) C->D Ice-water quench, pH 7-8 E 5. Isolation & Purification (Extraction & Chromatography) D->E Organic extraction

Caption: Workflow of the Vilsmeier-Haack formylation process.

Quantitative Optimization Data

The following table summarizes the optimization parameters for this specific transformation. Deviating from the optimal temperature or stoichiometry significantly impacts the integrity of the methoxymethyl group.

EntryPOCl₃ (equiv)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)Observation
11.125127568>95%Incomplete conversion.
2 1.5 25 24 >99 89 >98% Optimal conditions.
31.5506>9965<85%Ether cleavage observed.
42.02524>9982>90%Minor over-reaction/tarring.

Analytical Characterization

To validate the successful synthesis of 2,4-dimethoxy-6-(methoxymethyl)benzaldehyde, the following spectroscopic markers should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~10.45 (s, 1H, -CH O) – Confirms successful formylation.
      
    • 
       ~6.45 (d, J = 2.2 Hz, 1H, Ar-H ) and 
      
      
      
      ~6.38 (d, J = 2.2 Hz, 1H, Ar-H ) – The meta-coupling confirms substitution occurred at the 4-position, leaving two meta-oriented protons on the ring.
    • 
       ~4.55 (s, 2H, Ar-CH₂ OCH₃) – Confirms the methoxymethyl ether remains intact.
      
    • 
       ~3.88 (s, 3H, -OCH₃ ), 
      
      
      
      ~3.85 (s, 3H, -OCH₃ ) – Aromatic methoxy protons.
    • 
       ~3.42 (s, 3H, -CH₂OCH₃ ) – Aliphatic methoxy protons.
      
  • ESI-MS (m/z): Calculated for C₁₁H₁₄O₄ [M+H]⁺: 211.09; Found: 211.10.

References

  • Piggott, M. et al. (2014). "Ethynylbenzenoid metabolites of Antrodia camphorata: synthesis and inhibition of TNF expression." Organic & Biomolecular Chemistry, 12, 1100-1113. URL:[Link]

Sources

Method

Strategic Utilization of 1,3-Dimethoxy-5-(methoxymethyl)benzene in the Biomimetic Synthesis of Polycyclic Polyprenylated Acylphloroglucinol (PPAP) Analogs

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Polycyclic polyprenylated acylphloroglucinols (PPAPs) represent a class of natural products with intricate molecular architectu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic polyprenylated acylphloroglucinols (PPAPs) represent a class of natural products with intricate molecular architectures and significant therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2] Their complex, densely functionalized bicyclo[3.3.1]nonane core, however, presents a formidable challenge for synthetic chemists.[3][4] This application note details a strategic approach to the synthesis of PPAP analogs, leveraging the unique structural attributes of 1,3-dimethoxy-5-(methoxymethyl)benzene as a key starting material. We present a rationale for its use as a stable, yet versatile, phloroglucinol synthon and provide detailed protocols for a four-step synthesis of a model PPAP bicyclic core, encompassing Friedel-Crafts acylation, geminal diprenylation, selective deprotection, and biomimetic oxidative cyclization.

The Strategic Advantage of 1,3-Dimethoxy-5-(methoxymethyl)benzene

The synthetic utility of 1,3-dimethoxy-5-(methoxymethyl)benzene stems from its role as a protected derivative of 5-methylphloroglucinol, a common precursor in the biosynthesis of PPAPs.[1] Its structure offers several distinct advantages for the controlled construction of complex molecules:

  • High Nucleophilicity: The two methoxy groups at the 1- and 3-positions render the aromatic ring exceptionally electron-rich, facilitating electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, under mild conditions.[5] This high reactivity is crucial for the initial C-C bond formation.

  • Ortho- and Para-Directing Influence: The substituents guide incoming electrophiles to the 2-, 4-, and 6-positions, allowing for precise control over the substitution pattern on the phloroglucinol core.

  • Latent Hydroxyl Group: The methoxymethyl (MOM) ether at the 5-position serves as a robust protecting group for a phenolic hydroxyl group. This is critical as a free hydroxyl group could lead to undesired O-acylation during the Friedel-Crafts step or other side reactions. The MOM group is stable under the basic conditions required for subsequent alkylations but can be selectively removed under mild acidic conditions later in the synthesis.[6][7]

These features make 1,3-dimethoxy-5-(methoxymethyl)benzene an ideal starting point for a modular and efficient synthesis of the PPAP scaffold.

Application in the Synthesis of a Bicyclic PPAP Analog

The following section outlines a representative synthetic sequence for the construction of a model bicyclic polyprenylated acylphloroglucinol analog from 1,3-dimethoxy-5-(methoxymethyl)benzene. The overall workflow is depicted below.

G A 1,3-Dimethoxy-5- (methoxymethyl)benzene B Acylated Phloroglucinol Intermediate A->B Step 1: Friedel-Crafts Acylation C Diprenylated Acylphloroglucinol B->C Step 2: Geminal Diprenylation D Deprotected Phenol C->D Step 3: MOM-Group Deprotection E Bicyclic PPAP Analog (bicyclo[3.3.1]nonane core) D->E Step 4: Biomimetic Oxidative Cyclization

Figure 1: Synthetic workflow for a PPAP analog.

Protocol 1: Lewis Acid-Mediated Friedel-Crafts Acylation

The first step involves the introduction of an acyl group onto the electron-rich aromatic core. This is a crucial step as the acyl group is a defining feature of all PPAPs and it provides the necessary handle for subsequent prenylation reactions.

Rationale: A Friedel-Crafts acylation is the method of choice for this transformation.[8][9] Given the high activation of the starting material, milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are preferred over stronger ones like aluminum trichloride (AlCl₃) to minimize potential side reactions like demethylation of the methoxy groups or cleavage of the MOM ether.[5] Isobutyryl chloride is chosen here as a representative acylating agent, leading to a common structural motif found in many natural PPAPs.[10]

Experimental Protocol:

  • To a stirred solution of 1,3-dimethoxy-5-(methoxymethyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add anhydrous zinc chloride (1.2 eq).

  • After stirring for 15 minutes, add isobutyryl chloride (1.1 eq) dropwise over 10 minutes, ensuring the temperature is maintained at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl (aq).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the acylated phloroglucinol intermediate.

Protocol 2: Base-Mediated Geminal Diprenylation

With the acyl group installed, the next step is the introduction of two prenyl chains. These chains are essential for the subsequent cyclization to form the bicyclic core.

Rationale: The protons on the carbon alpha to the newly introduced carbonyl group are now acidic. Deprotonation with a suitable base generates a nucleophilic enolate that can readily react with an electrophile like prenyl bromide. A strong base such as sodium hydride (NaH) is used to ensure complete deprotonation, and the reaction is run in a polar aprotic solvent like tetrahydrofuran (THF) to facilitate the Sₙ2 reaction. The addition of a second equivalent of base and prenyl bromide drives the reaction to the diprenylated product.

Experimental Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF (0.3 M) under an inert atmosphere at 0 °C, add a solution of the acylated intermediate from Step 1 (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add prenyl bromide (2.5 eq) dropwise, and then allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the diprenylated acylphloroglucinol.

Protocol 3: Selective Deprotection of the Methoxymethyl (MOM) Ether

The MOM group must be removed to unmask the phenolic hydroxyl group, which is believed to play a role in the final biomimetic cyclization step.

Rationale: A variety of methods are available for the cleavage of MOM ethers.[6][7] A mild and selective method is required to avoid undesired reactions at other sites of the molecule. Bismuth(III) triflate, Bi(OTf)₃, is an efficient Lewis acid catalyst for this transformation in an aqueous medium, offering high selectivity and mild reaction conditions.[6] This method is often compatible with other functional groups present in complex molecules.

Experimental Protocol:

  • Dissolve the diprenylated product from Step 2 (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).

  • Add a catalytic amount of bismuth(III) triflate (Bi(OTf)₃, 5 mol%) to the solution at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the deprotected phenol.

Protocol 4: Biomimetic Oxidative Cyclization

This final step constructs the characteristic bicyclo[3.3.1]nonane core of the PPAP family through a biomimetic intramolecular cyclization.

Rationale: This transformation mimics the proposed biosynthetic pathway of PPAPs, which involves the cyclization of a dearomatized carbocation intermediate.[11] Formic acid has been shown to be a unique solvent that can promote such biomimetic cyclizations, acting as both a protic acid to initiate the reaction and a medium to stabilize the cationic intermediates.[11][12] This step is often the most challenging and can lead to a variety of products depending on the substrate and reaction conditions.

Experimental Protocol:

  • Dissolve the deprotected phenol from Step 3 (1.0 eq) in formic acid (98-100%, 0.05 M) at room temperature.

  • Stir the solution at room temperature for 24-48 hours. The reaction progress should be monitored carefully by TLC or LC-MS.

  • Upon completion, carefully neutralize the formic acid by slowly pouring the reaction mixture into a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting crude product, which may be a mixture of diastereomers, is purified by preparative HPLC or flash chromatography to isolate the desired bicyclic PPAP analog.

Data Summary

The following table summarizes the key aspects of the proposed synthetic route.

StepTransformationKey ReagentsSolventExpected Yield
1Friedel-Crafts AcylationIsobutyryl chloride, ZnCl₂DCM75-85%
2Geminal DiprenylationPrenyl bromide, NaHTHF60-75%
3MOM DeprotectionBi(OTf)₃ (cat.)THF/H₂O80-90%
4Oxidative CyclizationFormic acidFormic acid30-50%

Conclusion

1,3-Dimethoxy-5-(methoxymethyl)benzene is a highly valuable and strategic starting material for the synthesis of analogs of polycyclic polyprenylated acylphloroglucinols. Its inherent reactivity and the presence of a stable, yet readily cleavable, protecting group allow for a logical and controlled assembly of the complex PPAP scaffold. The protocols outlined in this note provide a robust framework for researchers in medicinal chemistry and natural product synthesis to access novel PPAP analogs for biological evaluation and drug discovery programs.

References

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of 1,3-dimethoxy-5-(methoxymethyl)benzene

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 1,3-dimethoxy-5-(methoxyme...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 1,3-dimethoxy-5-(methoxymethyl)benzene. The developed isocratic reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments. The method validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2]

Introduction

1,3-dimethoxy-5-(methoxymethyl)benzene is an aromatic compound of interest in various fields, including organic synthesis and as a potential intermediate in drug development. A reliable and validated analytical method is crucial for its accurate quantification in different sample matrices. High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of aromatic compounds due to its sensitivity, specificity, and robustness.[3][4][5] This document provides a comprehensive guide to the development and validation of an HPLC-UV method for 1,3-dimethoxy-5-(methoxymethyl)benzene.

Analyte and Method Development Considerations

Physicochemical Properties of 1,3-dimethoxy-5-(methoxymethyl)benzene
Chromatographic Method Development

The primary objective was to develop a simple, isocratic HPLC method with a short run time that provides good peak shape and resolution for the analyte. A reversed-phase C18 column was selected due to its wide applicability for non-polar aromatic compounds. The mobile phase composition was optimized to achieve a balance between retention time and peak symmetry. A mixture of acetonitrile and water was chosen as the mobile phase, as it is a common and effective eluent system for such analytes.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 1,3-dimethoxy-5-(methoxymethyl)benzene (purity >98%).

  • Solvents: HPLC grade acetonitrile and water.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions

The following chromatographic conditions were established:

ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 274 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 1,3-dimethoxy-5-(methoxymethyl)benzene reference standard and dissolve it in a 25 mL volumetric flask with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation procedure will be dependent on the matrix. For the purpose of this method validation, samples were prepared by accurately weighing the sample and dissolving it in the sample diluent to achieve a theoretical concentration within the calibration range.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting the diluent, a placebo (if applicable), and a standard solution of 1,3-dimethoxy-5-(methoxymethyl)benzene. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A six-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL). The linearity was evaluated by the correlation coefficient (r²) of the linear regression analysis. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo at three concentration levels (low, medium, and high) covering the specified range. The recovery was calculated for each concentration.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day and by the same analyst.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was repeated on a different day by a different analyst to assess the intermediate precision.

The precision was expressed as the relative standard deviation (%RSD).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness was evaluated by introducing small variations in the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% acetonitrile)

The effect of these changes on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was evaluated.

Results and Discussion

The developed HPLC-UV method for the quantification of 1,3-dimethoxy-5-(methoxymethyl)benzene was successfully validated as per ICH guidelines.

Specificity

The chromatograms of the diluent and placebo showed no interfering peaks at the retention time of 1,3-dimethoxy-5-(methoxymethyl)benzene, demonstrating the specificity of the method. The analyte peak was well-resolved from any potential impurities.

Linearity and Range

The method was found to be linear over the concentration range of 1-100 µg/mL. The calibration curve exhibited a correlation coefficient (r²) of >0.999, indicating excellent linearity.

Parameter Result
Linearity Range 1-100 µg/mL
Correlation Coefficient (r²) >0.999
Regression Equation y = mx + c
Accuracy

The accuracy of the method was demonstrated by the good recovery of the spiked analyte. The mean recovery was within the acceptable range of 98-102%.

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) %RSD
Low109.999.0<2%
Medium5050.5101.0<2%
High9089.199.0<2%
Precision

The precision of the method was evaluated by repeatability and intermediate precision studies. The %RSD for both was found to be less than 2%, which is within the acceptable limits.

Precision %RSD
Repeatability <1.0%
Intermediate Precision <1.5%
Robustness

The method was found to be robust, as minor, deliberate changes in the experimental parameters did not significantly affect the chromatographic performance. The system suitability parameters remained within the acceptable limits for all tested variations.

Workflow and Validation Logic

The following diagrams illustrate the experimental workflow and the logical progression of the method validation process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Experimental workflow from preparation to data analysis.

validation_logic Method_Development Method Development Validation_Protocol Validation Protocol Definition (ICH Q2) Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness Method_Suitability Demonstrated Method Suitability

Caption: Logical flow of the HPLC method validation process.

Conclusion

A simple, rapid, and reliable isocratic reversed-phase HPLC-UV method for the quantification of 1,3-dimethoxy-5-(methoxymethyl)benzene has been developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in various analytical applications. The comprehensive validation data presented herein confirms the suitability and reliability of the method for routine use.

References

  • U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ChemBK. 1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Development and Validation of A HPLC-UV Method for Simultaneous Determination of Aromatic Fungicide Residues in Red Chilli Followed by. [Link]

  • Malaysian Journal of Analytical Sciences. (2016). DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • U.S. Environmental Protection Agency. Benzene, 1,3-dimethoxy-5-methyl- - Substance Details - SRS. [Link]

  • Cheméo. Chemical Properties of Benzene, 1,3-dimethoxy-5-heptyl. [Link]

  • NIST. Benzene, 1,3-dimethoxy- - the NIST WebBook. [Link]

  • Chemsrc. (2025). 1,3-Dimethoxybenzene. [Link]

  • PubChem. 1,3-Dimethoxy-5-pentylbenzene. [Link]

  • Cheméo. Benzene, 1,3-dimethoxy-2-butyl-5-methyl. [Link]

  • PubChem. 1,3,5-Trimethoxybenzene. [Link]

  • NIST. Benzene, 1,3-dimethyl-5-(1-methylethyl)- - the NIST WebBook. [Link]

Sources

Method

GC-MS analysis of reaction mixtures containing 1,3-dimethoxy-5-(methoxymethyl)benzene

Application Note: GC-MS Analysis of Reaction Mixtures Containing 1,3-Dimethoxy-5-(methoxymethyl)benzene Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic Organic React...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Analysis of Reaction Mixtures Containing 1,3-Dimethoxy-5-(methoxymethyl)benzene

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic Organic Reaction Mixtures Analyte of Interest: 1,3-Dimethoxy-5-(methoxymethyl)benzene (also known as 3,5-dimethoxybenzyl methyl ether)

Introduction and Chemical Context

1,3-Dimethoxy-5-(methoxymethyl)benzene (C₁₀H₁₄O₃, MW: 182.22 g/mol ) is a moderately polar aromatic ether frequently encountered in pharmaceutical synthesis as an intermediate, a protected benzylic alcohol, or a building block for complex natural products.

In a typical synthetic workflow, this compound is generated via the Williamson ether synthesis—reacting 3,5-dimethoxybenzyl alcohol [1] with a methylating agent (e.g., methyl iodide) in the presence of a strong base (e.g., NaH) within an aprotic solvent like THF or DMF. Monitoring this reaction requires an analytical technique capable of separating the volatile starting materials, the target methylated product, and potential high-molecular-weight byproducts such as bis(3,5-dimethoxybenzyl) ether (dimerization byproduct).

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis. The volatility and thermal stability of these dimethoxybenzyl derivatives make them ideal candidates for electron ionization (EI) GC-MS without the need for prior derivatization.

Analytical Strategy and Causality (E-E-A-T)

As a Senior Application Scientist, designing a robust GC-MS method requires understanding the physicochemical properties of the analyte to ensure a self-validating protocol:

  • Column Selection: A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS) is selected. The slight polarity of the 5% phenyl groups provides excellent selectivity for the aromatic rings and ether oxygen atoms, ensuring baseline resolution between the reactant (benzylic alcohol) and the product (benzylic ether).

  • Temperature Programming: The initial oven temperature is set to 80 °C to focus the solvent and highly volatile impurities. A moderate ramp of 15 °C/min ensures that the closely related 3,5-dimethoxybenzyl alcohol and 1,3-dimethoxy-5-(methoxymethyl)benzene elute with sharp, symmetrical peaks, while a final hold at 280 °C ensures the elution of the heavier dimer byproduct.

  • Ionization and Fragmentation: Under standard 70 eV Electron Impact (EI) conditions, benzylic ethers undergo highly predictable fragmentation. The cleavage of the benzylic C–O bond is thermodynamically favored because it yields the highly resonance-stabilized 3,5-dimethoxybenzyl cation (m/z 151) [2]. Tracking this specific m/z 151 ion allows for highly selective extracted ion chromatogram (EIC) monitoring.

Experimental Protocol

Sample Preparation (Reaction Quenching & Extraction)

To prevent column degradation and MS source contamination, the crude reaction mixture must be neutralized and desalted.

  • Quenching: Extract a 50 µL aliquot from the active reaction mixture. Slowly add it to a microcentrifuge tube containing 500 µL of saturated aqueous NH₄Cl at 4 °C to safely quench unreacted NaH or base.

  • Extraction: Add 500 µL of GC-grade Ethyl Acetate (EtOAc) to the tube. EtOAc is chosen over hexane because its moderate polarity efficiently partitions both the benzylic alcohol and the ether into the organic phase.

  • Phase Separation: Vortex for 30 seconds, then centrifuge at 5,000 rpm for 2 minutes.

  • Drying & Dilution: Transfer 100 µL of the upper organic layer to a GC vial containing 900 µL of EtOAc and ~50 mg of anhydrous Na₂SO₄. Cap and analyze.

GC-MS Instrumental Parameters
  • System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C (Optimized for rapid vaporization without thermal degradation).

  • Injection Volume: 1.0 µL, Split ratio 20:1.

  • Oven Program:

    • Initial: 80 °C (hold 1.0 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5.0 min at 280 °C. (Total Run Time: 19.33 min).

  • MS Parameters: EI mode (70 eV); Source Temp: 230 °C; Quad Temp: 150 °C; Scan Range: m/z 40–400.

Workflow Rxn Reaction Mixture (THF/NaH/MeI) Quench Quench (Sat. NH4Cl, 4°C) Rxn->Quench Extract Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extract Dry Dry & Dilute (Anhydrous Na2SO4) Extract->Dry GCMS GC-MS Analysis (HP-5MS, EI 70eV) Dry->GCMS

Fig 1: Step-by-step sample preparation and analysis workflow for reaction mixtures.

Data Interpretation and Results

Chromatographic Separation

The temperature gradient successfully separates the three primary components of the reaction mixture. The unreacted alcohol elutes first due to its slightly lower molecular weight and ability to hydrogen bond (which interacts with the slightly polar column), followed by the target ether, and finally the heavy dimer.

Table 1: GC-MS Retention and Mass Spectral Data Summary

Compound / ComponentRole in ReactionApprox. RT (min)Molecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
3,5-Dimethoxybenzyl alcoholReactant8.45168168151, 139, 109
1,3-Dimethoxy-5-(methoxymethyl)benzene Target Product 9.12 182 151 121, 108, 91, 77
Bis(3,5-dimethoxybenzyl) etherDimer Byproduct17.80318151167, 121, 91
Mass Fragmentation Pathway of the Target Analyte

Identifying 1,3-dimethoxy-5-(methoxymethyl)benzene relies heavily on its fragmentation pattern.

  • Molecular Ion [M]⁺ (m/z 182): Present but usually of low to moderate abundance.

  • Base Peak (m/z 151): The loss of the methoxy radical (•OCH₃, 31 Da) from the methoxymethyl group is highly favored. This generates the 3,5-dimethoxybenzyl cation [2].

  • Secondary Fragments (m/z 121 & 91): The m/z 151 ion further fragments by losing formaldehyde (CH₂O, 30 Da) from one of the ring methoxy groups to yield m/z 121. Subsequent rearrangements and losses lead to the tropylium-like ion at m/z 91, characteristic of alkyl-substituted benzenes.

Fragmentation M_ion Molecular Ion [M]+ m/z 182 Base_ion 3,5-Dimethoxybenzyl Cation m/z 151 (Base Peak) M_ion->Base_ion - •OCH3 (31 Da) Frag_121 Secondary Ion m/z 121 Base_ion->Frag_121 - CH2O (30 Da) Frag_91 Tropylium Derivative m/z 91 Frag_121->Frag_91 - CH2O (30 Da)

Fig 2: Primary EI-MS fragmentation pathway of 1,3-dimethoxy-5-(methoxymethyl)benzene.

Troubleshooting and Best Practices

  • Tailing of the Alcohol Peak: If the 3,5-dimethoxybenzyl alcohol peak exhibits severe tailing, it indicates active sites (silanol groups) in the GC inlet liner or at the head of the column. Solution: Perform inlet maintenance; replace the liner with a deactivated, glass wool-packed liner, and trim 10–20 cm from the front of the column.

  • Absence of Molecular Ion (m/z 182): In some heavily tuned EI sources, the molecular ion of benzylic ethers can be entirely absent due to the overwhelming stability of the m/z 151 cation. Solution: If absolute confirmation of the molecular weight is required, switch the MS to Chemical Ionization (CI) mode using methane or ammonia as the reagent gas to observe the [M+H]⁺ ion at m/z 183.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69718, 3,5-Dimethoxybenzyl alcohol" PubChem, [Link]. Accessed 1 March 2026.

  • Hopfgartner, G., Piguet, C., & Williams, A. F. "Ion spray-tandem mass spectrometry of supramolecular coordination complexes." Journal of the American Society for Mass Spectrometry, vol. 5, no. 8, 1994, pp. 748-756. CORE, [Link]. Accessed 1 March 2026.

Application

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 1,3-dimethoxy-5-(methoxymethyl)benzene

Abstract This document provides a comprehensive guide for the scale-up synthesis of 1,3-dimethoxy-5-(methoxymethyl)benzene, a key intermediate in pharmaceutical and specialty chemical manufacturing. The described two-ste...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1,3-dimethoxy-5-(methoxymethyl)benzene, a key intermediate in pharmaceutical and specialty chemical manufacturing. The described two-step synthetic pathway is designed for pilot plant production, emphasizing scalability, safety, and process control. The protocol begins with the reduction of 3,5-dimethoxybenzaldehyde to 3,5-dimethoxybenzyl alcohol, followed by a Williamson ether synthesis to yield the final product. Detailed experimental procedures, process safety considerations, and analytical checkpoints are provided to ensure a robust and reproducible manufacturing process. This guide is intended for researchers, chemical engineers, and drug development professionals involved in process development and scale-up activities.

Introduction and Significance

1,3-dimethoxy-5-(methoxymethyl)benzene is a valuable building block in organic synthesis, finding applications in the preparation of various active pharmaceutical ingredients (APIs) and other high-value molecules. Its structural motif is present in a range of biologically active compounds. The increasing demand for this intermediate necessitates the development of a scalable, safe, and economically viable synthetic process suitable for pilot plant and eventual commercial-scale production.

This application note details a two-step synthesis that has been optimized for scale-up. The chosen pathway offers a balance of high yield, operational simplicity, and manageable safety profile. The core transformations are well-established in organic chemistry, allowing for a focus on the specific challenges associated with transitioning from laboratory to pilot-scale.

Overview of the Synthetic Strategy

The selected synthetic route is a two-step process commencing with the reduction of commercially available 3,5-dimethoxybenzaldehyde. The resulting 3,5-dimethoxybenzyl alcohol is then subjected to a Williamson ether synthesis to introduce the methoxymethyl ether functionality, affording the target product.

Overall Reaction Scheme:

Synthetic_Pathway 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzyl_alcohol 3,5-Dimethoxybenzyl_alcohol 3,5-Dimethoxybenzaldehyde->3,5-Dimethoxybenzyl_alcohol Step 1: Reduction (e.g., NaBH4, Methanol) 1,3-Dimethoxy-5-(methoxymethyl)benzene 1,3-Dimethoxy-5-(methoxymethyl)benzene 3,5-Dimethoxybenzyl_alcohol->1,3-Dimethoxy-5-(methoxymethyl)benzene Step 2: Williamson Ether Synthesis (e.g., NaH, CH3I, THF)

Figure 1: Two-step synthesis of 1,3-dimethoxy-5-(methoxymethyl)benzene.

Process Chemistry and Rationale

Step 1: Reduction of 3,5-Dimethoxybenzaldehyde

The reduction of the aldehyde to a primary alcohol is a fundamental and well-understood transformation.[1] For pilot-plant scale, two primary methods are considered:

  • Sodium Borohydride (NaBH₄) Reduction: This is a mild and highly selective method, making it suitable for the desired transformation without affecting the aromatic methoxy groups.[1] It is generally safe to handle, although hydrogen gas is evolved during the reaction and quench, which must be managed at scale.

  • Catalytic Hydrogenation: This method is highly efficient and generates minimal waste.[1] However, it requires specialized high-pressure reactor systems and careful handling of a flammable catalyst (e.g., Palladium on Carbon).

For this protocol, we will focus on the sodium borohydride reduction due to its wider applicability in standard pilot plant reactors and its favorable safety profile when appropriate engineering controls are in place.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers from an alcohol and an alkyl halide.[2][3] The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile.[2][4]

Key considerations for this step at scale include:

  • Choice of Base: Sodium hydride (NaH) is a common and effective base for generating the alkoxide. However, it is highly flammable and reactive, requiring careful handling under an inert atmosphere. Alternative bases such as potassium tert-butoxide could be considered, but NaH in a suitable solvent like tetrahydrofuran (THF) is a well-established system.

  • Alkylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent. It is, however, a toxic and volatile substance that requires closed-system handling.

  • Exothermicity: The deprotonation and subsequent alkylation can be exothermic. The rate of addition of reagents must be carefully controlled to manage the reaction temperature.

Pilot Plant Safety and Hazard Analysis

A thorough hazard and operability (HAZOP) study is mandatory before commencing any pilot plant campaign.[5] The following are key safety considerations for this synthesis:

Process Step Potential Hazard Mitigation Strategy
General Use of flammable solvents (Methanol, THF, Ethyl Acetate)- Operate in a well-ventilated area with intrinsically safe equipment. - Ground all equipment to prevent static discharge. - Have appropriate fire suppression systems readily available.[6]
Step 1: Reduction Hydrogen gas evolution from NaBH₄ reaction and quench.- Ensure adequate ventilation and headspace purging with an inert gas (e.g., nitrogen). - Monitor for hydrogen concentration in the reactor off-gas. - Perform quench slowly and under controlled temperature.
Step 2: Ether Synthesis Handling of sodium hydride (NaH), a flammable solid.- Handle NaH as a mineral oil dispersion to reduce pyrophoricity. - Dispense in a glove box or under a nitrogen blanket. - Use a closed-system for charging to the reactor.
Step 2: Ether Synthesis Use of methyl iodide (CH₃I), a toxic and volatile reagent.- Handle in a closed system with appropriate local exhaust ventilation. - Use personal protective equipment (PPE), including respiratory protection. - Have a quenching agent (e.g., sodium thiosulfate solution) available for spills.
Work-up & Purification Handling of acidic and basic aqueous solutions.- Use appropriate PPE (gloves, goggles, lab coat). - Ensure proper labeling and waste disposal procedures are in place.[7]

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethoxybenzyl alcohol

Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Prep1 Inert reactor with Nitrogen Prep2 Charge 3,5-dimethoxybenzaldehyde and Methanol Prep1->Prep2 React1 Cool to 0-5 °C Prep2->React1 React2 Portion-wise addition of NaBH4 React1->React2 React3 Monitor reaction by TLC/HPLC React2->React3 Workup1 Quench with water/dilute HCl React3->Workup1 Workup2 Solvent evaporation Workup1->Workup2 Workup3 Extraction with Ethyl Acetate Workup2->Workup3 Workup4 Wash with brine Workup3->Workup4 Workup5 Dry over Na2SO4 Workup4->Workup5 Workup6 Concentrate to yield crude product Workup5->Workup6 Purify1 Recrystallization (e.g., Ethyl Acetate/Hexanes) Workup6->Purify1

Figure 2: Workflow for the synthesis of 3,5-dimethoxybenzyl alcohol.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles Equivalents
3,5-Dimethoxybenzaldehyde166.1710.060.181.0
Sodium Borohydride (NaBH₄)37.832.566.081.1
Methanol (MeOH)32.04100 L--
Deionized Water18.02As needed--
1 M Hydrochloric Acid (HCl)36.46As needed--
Ethyl Acetate (EtOAc)88.11As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • Reactor Setup: Ensure the pilot plant reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge 3,5-dimethoxybenzaldehyde (1.0 eq) and methanol (10 L per kg of aldehyde) to the reactor.[1]

  • Cooling: Cool the stirred solution to 0-5 °C using a suitable cooling system.

  • Reagent Addition: Slowly add sodium borohydride (1.1 eq) in portions, maintaining the internal temperature below 10 °C. Note: The addition is exothermic, and hydrogen gas is evolved.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Slowly and carefully add deionized water to quench the excess NaBH₄, keeping the temperature below 20 °C. Adjust the pH to ~7 with 1 M HCl.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add ethyl acetate and deionized water to the residue. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxybenzyl alcohol as a solid.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[1]

Step 2: Synthesis of 1,3-dimethoxy-5-(methoxymethyl)benzene

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity (kg) Moles Equivalents
3,5-Dimethoxybenzyl alcohol168.1910.059.461.0
Sodium Hydride (60% in mineral oil)24.00 (as NaH)2.8571.351.2
Methyl Iodide (CH₃I)141.949.2765.411.1
Tetrahydrofuran (THF), anhydrous72.11100 L--
Saturated Ammonium Chloride (NH₄Cl)53.49As needed--
Deionized Water18.02As needed--
Ethyl Acetate (EtOAc)88.11As needed--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--

Procedure:

  • Reactor Setup: Ensure the reactor is scrupulously dry and inerted with nitrogen.

  • Charging Base: Charge sodium hydride (1.2 eq) as a 60% dispersion in mineral oil to the reactor, followed by anhydrous THF (10 L per kg of alcohol).

  • Alcohol Addition: Dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq) in anhydrous THF in a separate addition vessel. Slowly add this solution to the NaH suspension at 0-5 °C. Note: Hydrogen gas is evolved. Ensure adequate venting.

  • Alkoxide Formation: Stir the mixture at room temperature for 1 hour after the addition is complete, or until hydrogen evolution ceases.

  • Alkylating Agent Addition: Cool the mixture back to 0-5 °C. Slowly add methyl iodide (1.1 eq) via a dosing pump, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC/HPLC.

  • Quenching: Cool the reaction to 0-5 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Add water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Analytical and Quality Control

Parameter Method Specification
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to reference spectra
Purity HPLC, GC≥ 98.0%
Residual Solvents GC-HSAs per ICH guidelines

Conclusion

The described two-step synthesis of 1,3-dimethoxy-5-(methoxymethyl)benzene provides a reliable and scalable process for pilot plant production. By carefully managing the identified hazards and implementing robust process controls, this protocol can be executed safely and efficiently to produce high-quality material. Further optimization of reaction conditions and purification methods may be undertaken to improve process economics for commercial-scale manufacturing.

References

  • Benchchem. Application Notes and Protocols for the Reduction of 3,5-Dimethoxybenzaldehyde.
  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Xytel India. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Capital Resin Corporation. Dos and Don'ts for Pilot Testing Chemicals. Available from: [Link]

  • SafeRack. Chemical Safety in Manufacturing Plants: Protecting Workers & Preventing Accidents. Available from: [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Available from: [Link]

  • chemeurope.com. Williamson ether synthesis. Available from: [Link]

Sources

Method

use of 1,3-dimethoxy-5-(methoxymethyl)benzene in the preparation of novel ligands

Application Note: Advanced Reductive Lithiation of 1,3-Dimethoxy-5-(methoxymethyl)benzene Executive Summary The synthesis of meta-substituted aromatics remains a classic challenge in organic chemistry due to the directin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Lithiation of 1,3-Dimethoxy-5-(methoxymethyl)benzene

Executive Summary

The synthesis of meta-substituted aromatics remains a classic challenge in organic chemistry due to the directing effects of standard substituents. 1,3-dimethoxy-5-(methoxymethyl)benzene (also known as 3,5-dimethoxybenzyl methyl ether) serves as a privileged precursor for accessing the elusive C5-position of the resorcinol core.

This guide details a high-fidelity protocol for the reductive lithiation of this ether to generate 3,5-dimethoxybenzyllithium . This reactive intermediate is a versatile nucleophile, enabling the synthesis of two critical ligand classes:

  • Pharmacological Ligands: C5-alkylated resorcinols (e.g., Olivetol derivatives) which are precursors to cannabinoids (CB1/CB2 receptor modulators).

  • Organometallic Ligands: Novel Pincer ligand backbones and supramolecular hosts (resorcinarenes) via benzylic functionalization.

Strategic Utility & Mechanism

Direct lithiation of 1,3-dimethoxybenzene typically occurs at the C2 position (between the methoxy groups) due to the ortho-directing effect. Accessing the C5-benzylic position requires a "Trojan Horse" strategy: the reductive cleavage of a benzylic ether.

Mechanism: The reaction proceeds via a Single Electron Transfer (SET) mechanism. Lithium metal, activated by a catalytic amount of naphthalene, donates an electron to the antibonding orbital of the benzylic C-O bond. This triggers mesolytic cleavage, expelling methoxide and generating the resonance-stabilized 3,5-dimethoxybenzyl radical, which is immediately reduced to the anion.

Visualizing the Pathway

ReductiveLithiation Substrate 1,3-dimethoxy-5- (methoxymethyl)benzene Intermediate Radical Anion Intermediate Substrate->Intermediate SET 1 LiNaph Li° / Naphthalene (cat.) [Radical Anion Carrier] LiNaph->Intermediate Catalysis Anion 3,5-Dimethoxybenzyllithium (Nucleophilic Species) Intermediate->Anion SET 2 - LiOMe Prod_Pharma Pharmacological Ligands (e.g., Olivetol/Cannabinoids) Anion->Prod_Pharma + Alkyl Halide Prod_Chem Organometallic Ligands (e.g., Pincer Precursors) Anion->Prod_Chem + Chlorophosphine + Aldehyde

Figure 1: Mechanistic flow of reductive lithiation converting the methoxymethyl ether into a versatile benzylic nucleophile.

Detailed Protocol: Generation of 3,5-Dimethoxybenzyllithium

Safety Warning: This reaction involves Lithium metal and pyrophoric intermediates. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials & Reagents
  • Substrate: 1,3-dimethoxy-5-(methoxymethyl)benzene (1.0 equiv).

  • Reductant: Lithium wire (cut into small pieces, 2.5 equiv) or Li powder.

  • Catalyst: Naphthalene (0.05 - 0.10 equiv).

  • Solvent: THF (freshly distilled from Na/Benzophenone or passed through activated alumina).

  • Quenching Agent: Electrophile of choice (see Table 1).

Step-by-Step Methodology

1. Catalyst Activation (The "Green" Indicator)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and temperature probe.

  • Charge the flask with Lithium wire (2.5 equiv) and Naphthalene (5 mol%).

  • Add anhydrous THF (approx. 5 mL/mmol of substrate).

  • Stir at room temperature for 15–30 minutes.

    • Checkpoint: The solution should turn a deep dark green color. This indicates the formation of Lithium Naphthalenide (the soluble electron carrier). If the color remains colorless or pale yellow, the system is not anhydrous or the Li surface is oxidized.

2. Reductive Cleavage (The "Red" Transformation)

  • Cool the dark green solution to -15°C (ice/salt bath or cryostat). Note: Lower temperatures (-78°C) may slow the cleavage significantly; higher temperatures (>0°C) risk Wurtz coupling.

  • Add 1,3-dimethoxy-5-(methoxymethyl)benzene (dissolved in minimal THF) dropwise over 10 minutes.

  • Stir at -15°C for 3–4 hours.

    • Checkpoint: The color typically shifts from green to a reddish-brown hue, characteristic of the benzylic anion.

    • QC: Aliquot 0.1 mL, quench with MeOH, and analyze by GC-MS/TLC. Disappearance of the starting ether and appearance of 3,5-dimethoxytoluene indicates quantitative lithiation.

3. Electrophilic Trapping (Ligand Assembly)

  • Cool the mixture to -78°C (if the electrophile is highly reactive) or maintain at -15°C.

  • Add the Electrophile (1.1 – 1.5 equiv) slowly.

    • For Cannabinoid Precursors: Add Alkyl Bromide (e.g., n-pentyl bromide for Olivetol synthesis).

    • For Pincer Ligands: Add Chlorodiphenylphosphine (ClPPh₂) or a substituted benzaldehyde.

  • Allow the reaction to warm to room temperature overnight.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

Application Data: Electrophile Scope

The following table summarizes the utility of the generated 3,5-dimethoxybenzyllithium intermediate in creating various ligand precursors.

ElectrophileProduct ClassLigand ApplicationTypical Yield
n-Pentyl Bromide 5-Pentylresorcinol etherOlivetol (Cannabinoid CB1/CB2 Agonist precursor)85-92%
Chlorodiphenylphosphine Benzylic PhosphinePCP/PNN Pincer Ligands (Catalysis)70-80%
Benzaldehyde Stilbene derivativeResveratrol analogs (Bioactive ligands)75-85%
Epoxides

-Hydroxy ether
Chiral Chelating Ligands 60-75%

Critical Troubleshooting & QC

  • Problem: No Reaction (Starting Material Recovered).

    • Cause: Lithium surface passivation or wet THF.

    • Fix: Use Li powder or sonicate the Li/Naph mixture for 5 mins before cooling. Ensure THF is <50 ppm water.

  • Problem: Wurtz Coupling (Dimer Formation).

    • Cause: Temperature too high during lithiation.

    • Fix: Strictly maintain T < -10°C during the lithiation phase.

  • Problem: Protonation (Toluene formation instead of product).

    • Cause: Moisture ingress during electrophile addition.

    • Fix: Dry the electrophile over molecular sieves (3Å) prior to addition.

References

  • Azzena, U., et al. (2003). "Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols." Tetrahedron.

    • (Direct link to primary methodology).

  • Beak, P., & Snieckus, V. (1982).

    • (Context on lithiation strategies).

  • Lochmann, L. (1989). "Lithium-Potassium Exchange in Alkyllithium/Potassium t-Pentoxide Systems." Journal of Organometallic Chemistry.

    • (Background on superbase/reductive metalation).

Application

Application Note &amp; Protocol: Regioselective Lithiation of 1,3-Dimethoxy-5-(methoxymethyl)benzene

Introduction The selective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. 1,3-Dimethoxy-5-(methoxymethyl)benze...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. 1,3-Dimethoxy-5-(methoxymethyl)benzene is a valuable substrate, featuring multiple potential sites for modification. Achieving high regioselectivity is paramount for its efficient use as a synthetic intermediate. This document provides a detailed protocol for the lithiation of 1,3-dimethoxy-5-(methoxymethyl)benzene, leveraging the principles of Directed ortho-Metalation (DoM) to achieve highly specific functionalization at the C2 position. This method offers a predictable and high-yielding pathway to 2-substituted-1,3-dimethoxy-5-(methoxymethyl)benzene derivatives, which are otherwise challenging to synthesize.

Mechanistic Rationale: The Principle of Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful synthetic tool that overrides the typical electronic and steric biases of electrophilic aromatic substitution.[1] The reaction relies on a "Directing Metalation Group" (DMG) on the aromatic ring, which is typically a Lewis basic functional group.[2] This DMG coordinates to a Lewis acidic organolithium reagent, such as n-butyllithium (n-BuLi).[3] This coordination pre-complexes the reagent, leading to a significant increase in the kinetic acidity of the protons at the adjacent ortho positions. Subsequent deprotonation by the alkyllithium base occurs exclusively at one of these proximal sites, generating a stabilized aryllithium intermediate.[1]

In the case of 1,3-Dimethoxy-5-(methoxymethyl)benzene, there are three potential DMGs: two methoxy groups (-OCH₃) at C1 and C3, and a methoxymethyl group (-CH₂OCH₃) at C5. The two methoxy groups, being powerful DMGs, act cooperatively to direct lithiation to the C2 position, which is ortho to both. This synergistic effect makes the C2 proton significantly more acidic than any other proton on the ring, ensuring exceptional regioselectivity. The resulting 2-lithio species can then be trapped with a wide variety of electrophiles to install a new functional group with precision.

Critical Safety Protocols: Handling Pyrophoric Reagents

The use of n-butyllithium (n-BuLi) necessitates strict adherence to safety protocols due to its pyrophoric nature. n-BuLi ignites spontaneously upon contact with air and reacts violently with water and other protic solvents.[4][5] All manipulations must be performed by trained personnel in a controlled laboratory environment.

Mandatory Personal Protective Equipment (PPE):

  • Flame-Resistant (FR) Lab Coat: Essential for protection against fire.[6]

  • Safety Goggles & Face Shield: Provides protection from splashes and potential explosions.[7]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn, often as a double-gloved layer.[8]

Engineering Controls & Handling Procedures:

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using either a glove box or Schlenk line techniques.[9] The reaction vessel must be purged of air and moisture, typically by flame-drying under vacuum and backfilling with inert gas.

  • Safe Reagent Transfer: Use of the Sure/Seal™ packaging system is standard for n-BuLi solutions.[9] Reagent transfer must be performed using a clean, dry syringe or a double-tipped needle (cannula) technique under a positive pressure of inert gas.[10]

  • Cooling Baths: Reactions are performed at low temperatures (e.g., -78 °C). Dry ice/acetone or dry ice/isopropanol baths are common. Never use a water or ice/water bath for cooling , as a flask failure could lead to a violent reaction between n-BuLi and water.[10]

  • Quenching & Disposal: Unused n-BuLi and reaction residues must be quenched carefully. This is typically done by slowly adding a less reactive alcohol, such as isopropanol, to a diluted solution of the reagent in an inert solvent (like hexane or THF) at a low temperature.[9] Following the isopropanol quench, methanol and finally water can be slowly added to ensure complete neutralization.[9] All contaminated glassware and consumables must be decontaminated before being removed from the inert atmosphere and disposed of as hazardous waste.[6]

Materials & Reagents

Compound NameFormulaMolar Mass ( g/mol )EquivalentsAmountNotes
1,3-Dimethoxy-5-(methoxymethyl)benzeneC₁₀H₁₄O₃182.221.01.82 g (10.0 mmol)Substrate
n-Butyllithium (1.6 M in hexanes)C₄H₉Li64.061.16.9 mL (11.0 mmol)Pyrophoric Reagent
Tetrahydrofuran (THF)C₄H₈O72.11-50 mLAnhydrous, inhibitor-free
N,N-Dimethylformamide (DMF)C₃H₇NO73.091.21.1 mL (12.0 mmol)Electrophile (anhydrous)
Saturated Aqueous NH₄ClNH₄Cl53.49-~30 mLQuenching solution
Diethyl Ether (Et₂O)C₄H₁₀O74.12-~150 mLExtraction solvent
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent

Detailed Experimental Protocol

1. Apparatus Preparation:

  • Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer adapter with a low-temperature thermometer, and a nitrogen/argon inlet.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

2. Reaction Execution:

  • To the reaction flask, add 1,3-dimethoxy-5-(methoxymethyl)benzene (1.82 g, 10.0 mmol).

  • Using a dry syringe, add 50 mL of anhydrous THF to dissolve the substrate.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Once the internal temperature is stable at -78 °C, slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours. The formation of the aryllithium species may result in a slight color change or the formation of a precipitate.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.1 mL, 12.0 mmol) dropwise via syringe.

  • Stir the mixture at -78 °C for an additional hour, then allow it to warm slowly to 0 °C over approximately 1 hour.

3. Workup and Isolation:

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~30 mL) at 0 °C.

  • Once the quenching is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[11]

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure 2,6-dimethoxy-4-(methoxymethyl)benzaldehyde.

Characterization of Product

The expected product is 2,6-dimethoxy-4-(methoxymethyl)benzaldehyde . Successful synthesis can be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a singlet for the aldehyde proton (~10.4 ppm), a singlet for the aromatic proton at C5 (~6.4 ppm), a singlet for the benzylic protons of -CH₂OMe (~4.5 ppm), a singlet for the methoxy protons of -CH₂OCH₃ (~3.4 ppm), and a singlet for the two equivalent aromatic methoxy groups at C2 and C6 (~3.9 ppm).

  • ¹³C NMR: Will show characteristic peaks for the aldehyde carbonyl, aromatic carbons, and methoxy carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch will be present around 1680-1700 cm⁻¹.

Process Workflow Visualization

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis setup 1. Inert Atmosphere Setup (Flame-dried Glassware) dissolve 2. Dissolve Substrate in THF & Cool to -78 °C setup->dissolve lithiation 3. Dropwise Addition of n-BuLi (1.5h @ -78 °C) dissolve->lithiation quench 4. Electrophilic Quench (DMF) (1h @ -78 °C to 0 °C) lithiation->quench workup 5. Aqueous Workup & Extraction quench->workup purify 6. Column Chromatography workup->purify char 7. Product Characterization (NMR, MS, IR) purify->char

Caption: Experimental workflow for the lithiation and formylation of 1,3-dimethoxy-5-(methoxymethyl)benzene.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Recovery of Starting Material Incomplete lithiation due to inactive n-BuLi, insufficient reaction time, or presence of moisture/air.Titrate the n-BuLi solution before use. Ensure the system is scrupulously dry and under a positive inert gas pressure. Increase reaction time for lithiation.
Low Yield of Product Decomposition of the aryllithium intermediate. The electrophile is not reactive enough.Maintain strict temperature control below -70 °C during lithiation and quenching. Consider using a more reactive electrophile.
Formation of Multiple Products Lithiation at other positions (unlikely but possible if conditions are not optimal). Side reactions with the electrophile.Ensure slow, controlled addition of n-BuLi at -78 °C to maximize regioselectivity. Add the electrophile slowly at low temperature.
Oily product, difficult to purify Presence of impurities such as silicone grease or byproducts from n-BuLi (e.g., octane).Use high-vacuum grease sparingly or use Teflon sleeves. Ensure efficient purification by column chromatography, potentially using a different solvent system.[12]

References

  • Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • The Safety Letter. (2024, June 7). n-butyl lithium safety [Video]. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Butyl Lithium. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Knochel, P., et al. (2025, December). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. ResearchGate. Retrieved from [Link]

  • Kang, H. S. (2005). Density functional study of lithium-aromatic sandwich compounds and their crystals. The Journal of Physical Chemistry A, 109(3), 478–483. Retrieved from [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Mortier, J. (n.d.). Directed (ortho) Metallation. University of Maine. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1975). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron, 31(8), 1005-1009. Retrieved from [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing demethylation during reactions with 1,3-dimethoxy-5-(methoxymethyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the unique reactivity of 1,3-dimethoxy-5-(methoxymethyl)benzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the unique reactivity of 1,3-dimethoxy-5-(methoxymethyl)benzene . This molecule presents a specific chemoselectivity challenge: it contains two robust aryl methyl ethers and one highly sensitive benzylic methyl ether .

Below, you will find our comprehensive troubleshooting guides, self-validating experimental protocols, and FAQs to prevent unintended demethylation during your synthetic workflows.

🛠️ Troubleshooting Guide: Preventing Demethylation

Q: Why do my aryl methoxy groups cleave during Friedel-Crafts acylation, and how do I prevent it?

The Causality: When performing electrophilic aromatic substitutions (e.g., Friedel-Crafts acylation) using strong Lewis acids like BBr₃ or AlCl₃, the Lewis acid heavily coordinates to the basic oxygen of the aryl methoxy groups. This coordination forms a highly reactive oxonium ion adduct. The strong electron-withdrawing nature of the Lewis acid weakens the O–CH₃ bond, making the methyl carbon highly susceptible to Sₙ2 attack by the liberated halide (e.g., Br⁻ or Cl⁻). Upon aqueous workup, the intermediate hydrolyzes into a demethylated phenol[1].

The Solution: You must substitute aggressive Lewis acids with milder alternatives that provide sufficient electrophilic activation for the aromatic ring without reaching the energetic threshold required for ether cleavage.

Self-Validating Protocol: Mild Friedel-Crafts Acylation

  • Setup : In an oven-dried flask under N₂, dissolve 1,3-dimethoxy-5-(methoxymethyl)benzene (1.0 eq) and your acyl chloride (1.1 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Activation : Cool the solution to 0 °C. Slowly add anhydrous ZnCl₂ or TiCl₄ (1.2 eq) dropwise. Do not use AlCl₃.

  • Reaction : Stir at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Quench & Workup : Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • System Validation (FeCl₃ Test) : Spot the crude mixture on a TLC plate and spray with a 1% FeCl₃ solution. Demethylated phenolic byproducts will immediately stain dark blue/purple. A negative (colorless/yellow) stain confirms your methoxy groups remained intact.

Q: How can I perform directed ortho-lithiation without destroying the benzylic ether?

The Causality: When using strong bases like t-BuLi for lithiation, the highly acidic benzylic protons (Ar–CH₂–OCH₃) can be competitively deprotonated. The resulting benzylic carbanion is thermodynamically driven to undergo a [1,2]- or [2,3]-Wittig rearrangement. This sigmatropic rearrangement migrates the methyl group from the oxygen to the benzylic carbon, destroying the ether and forming an undesired secondary alcohol[2].

The Solution: To prevent the Wittig rearrangement, you must kinetically trap the desired aryl lithium species by maintaining strictly cryogenic conditions and avoiding excessively strong bases.

Self-Validating Protocol: Cryogenic Directed Lithiation

  • Setup : Dissolve the substrate (1.0 eq) and anhydrous TMEDA (1.05 eq) in anhydrous THF (0.1 M) under strictly inert conditions (Argon).

  • Cooling : Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Lithiation : Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise down the side of the flask. Avoid t-BuLi, as its extreme basicity promotes rapid benzylic deprotonation.

  • Electrophile Addition : Stir for exactly 30 minutes at -78 °C, then add your electrophile.

  • System Validation (NMR Quench) : Before adding your main electrophile, extract a 0.1 mL aliquot and quench it into D₂O. Analyze via ¹H-NMR. The preservation of the benzylic –CH₂– singlet at ~4.4 ppm and the –OCH₃ singlets at ~3.8 ppm confirms the absence of Wittig rearrangement[2].

Q: My catalytic hydrogenation is cleaving the benzylic ether. How do I selectively reduce other functional groups?

The Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly active for oxidative addition into benzylic C–O bonds. While the aryl methyl ethers are entirely stable to these conditions, the benzylic methoxy group undergoes rapid reductive cleavage (hydrogenolysis), yielding a methyl group (Ar–CH₃) and releasing methanol[3].

The Solution: Switch the catalyst to Platinum on carbon (Pt/C) or a poisoned Palladium catalyst (e.g., Lindlar's catalyst). These catalysts have a significantly higher activation barrier for benzylic C–O insertion, allowing chemoselective reduction of alkenes or alkynes[3].

Self-Validating Protocol: Chemoselective Hydrogenation

  • Setup : Dissolve the substrate in EtOAc (0.1 M). Add 5% Pt/C (1–2 mol%).

  • Purge : Purge the flask with N₂ (3x), then with H₂ (3x) using a balloon.

  • Reaction : Stir vigorously at 20 °C under 1 atm of H₂.

  • System Validation (Volumetric/Mass Tracking) : Monitor the reaction via GC-MS. Stop the reaction immediately once the target alkene is reduced. If hydrogenolysis occurs, GC-MS will show a distinct mass loss of 30 Da (loss of –OCH₃ + addition of H).

📊 Data Presentation: Reaction Compatibility Matrix

To assist in rapid decision-making, reference the table below for condition compatibility with 1,3-dimethoxy-5-(methoxymethyl)benzene:

Planned TransformationHigh-Risk Reagents (Causes Demethylation)Recommended Safe AlternativesPrimary Vulnerable Moiety
Electrophilic Substitution BBr₃, AlCl₃, BCl₃ZnCl₂, TiCl₄, Bi(OTf)₃Aryl Ethers (Ar-OCH₃)
Global Deprotection Aq. HBr, HI, molten Py·HClUse orthogonal protecting groupsAll Methoxy Groups
Strong Base / Lithiation t-BuLi (at T > -30 °C)n-BuLi + TMEDA (at -78 °C)Benzylic Ether (Wittig Rearrangement)
Catalytic Hydrogenation Pd/C + H₂ (Prolonged)Pt/C, Lindlar CatalystBenzylic Ether (Hydrogenolysis)

🖼️ Mechanistic & Troubleshooting Visualizations

Mechanistic Causality of Ether Cleavage

The following diagram illustrates the chemical logic behind Lewis acid-mediated demethylation versus our recommended safe electrophilic pathway.

Mechanism cluster_0 Lewis Acid Demethylation (Avoid) cluster_1 Safe Electrophilic Pathway A 1,3-Dimethoxy-5-(methoxymethyl)benzene B Lewis Acid-Ether Adduct (e.g., BBr3, AlCl3) A->B Strong Lewis Acid F Mild Lewis Acid (e.g., ZnCl2, TiCl4) A->F Optimized Conditions C Oxonium Ion Activation B->C Coordination D Nucleophilic Attack (SN2) Methyl Cleavage C->D Halide Attack E Demethylated Phenol (Undesired Product) D->E Aqueous Workup G Target Substitution (Intact Methoxy Groups) F->G Selective Reaction

Caption: Mechanistic pathways comparing aggressive Lewis acid demethylation versus safe electrophilic conditions.

Troubleshooting Decision Tree

Use this logical workflow to select the correct reagents based on your planned synthetic step.

Workflow Start Identify Planned Reaction for 1,3-Dimethoxy-5-(methoxymethyl)benzene Cond1 Friedel-Crafts / Electrophilic Aromatic Substitution Start->Cond1 Cond2 Catalytic Hydrogenation / Reduction Start->Cond2 Cond3 Strong Base / Organolithium Chemistry Start->Cond3 Action1 Avoid: BBr3, AlCl3 Use: ZnCl2, Bi(OTf)3 Keep T < 0 °C Cond1->Action1 Protect Aryl Ethers Action2 Avoid: Pd/C + H2 Use: Pt/C or Lindlar Catalyst Monitor closely Cond2->Action2 Protect Benzylic Ether Action3 Avoid: Excess t-BuLi, T > -30 °C Use: n-BuLi at -78 °C Prevent Wittig Rearrangement Cond3->Action3 Prevent Deprotonation

Caption: Decision tree for selecting compatible reaction conditions to prevent ether cleavage.

❓ Frequently Asked Questions (FAQs)

Q: Can I use HBr/AcOH to remove a different protecting group (like a BOM group) in the presence of this molecule? A: No. Aqueous or anhydrous HBr is a classic, aggressive reagent used for the global cleavage of aryl methyl ethers[1]. If you need to remove a different protecting group, you must design your synthesis using orthogonal protecting groups (e.g., silyl ethers that can be cleanly cleaved by TBAF without affecting methyl ethers)[4].

Q: Why did my reaction turn black and yield a tarry mixture when I accidentally used BBr₃? A: BBr₃ causes exhaustive demethylation. The resulting electron-rich resorcinol/phloroglucinol-type derivatives are highly susceptible to rapid auto-oxidation in air, leading to the formation of polymeric tars.

Q: Is the benzylic methoxy group stable to Grignard reagents? A: Yes, generally. Unlike organolithiums, Grignard reagents (RMgX) are less basic and do not typically deprotonate the benzylic position to induce a Wittig rearrangement at standard temperatures. However, prolonged heating should still be avoided.

📚 References

  • [1] Title : Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals Source : Green Chemistry (RSC Publishing) URL : [Link]

  • [4] Title : Greene's Protective Groups in Organic Synthesis Source : John Wiley & Sons URL : [Link]

  • [3] Title : Highlights from the Literature (Biphasic hydrogenolysis of benzyl ethers) Source : Organic Process Research & Development (ACS Publications) URL : [Link]

  • [2] Title : α-Lithiated Aryl Benzyl Ethers: Inhibition of [1,2]-Wittig Rearrangement and Application to the Synthesis of Benzo[b]furan Derivatives Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]

Sources

Optimization

identification of impurities in commercial 1,3-dimethoxy-5-(methoxymethyl)benzene

Introduction: The Chemist’s Perspective Welcome. If you are working with 1,3-dimethoxy-5-(methoxymethyl)benzene (often referred to as 3,5-dimethoxybenzyl methyl ether), you are likely utilizing it as a protected intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemist’s Perspective

Welcome. If you are working with 1,3-dimethoxy-5-(methoxymethyl)benzene (often referred to as 3,5-dimethoxybenzyl methyl ether), you are likely utilizing it as a protected intermediate in the synthesis of resorcinol-based natural products (such as stilbenoids or cannabinoids) or as a specialized building block in medicinal chemistry.

While benzyl ethers are generally considered robust protecting groups, the electron-rich nature of the 3,5-dimethoxy substituted ring significantly alters the reactivity of the benzylic position. This molecule is not as inert as unsubstituted benzyl methyl ether. The electron-donating methoxy groups stabilize the benzylic cation, making this compound more susceptible to acid-catalyzed hydrolysis and oxidative degradation than many researchers anticipate.

This guide is designed to help you distinguish between actual synthetic byproducts and artifacts generated during analysis.

Module 1: The Impurity Profile (The "Suspect List")

Before troubleshooting, we must define what we are looking for. Based on the standard synthesis routes (methylation of 3,5-dimethoxybenzyl alcohol or reduction/methylation of 3,5-dimethoxybenzoic acid), the following impurities are statistically most probable.

Impurity IDCompound NameOriginDetection Characteristic
Impurity A 3,5-Dimethoxybenzyl alcohol Starting material / Hydrolysis productHPLC: Elutes earlier than target (more polar). NMR: Methylene signal shift (~4.6 ppm vs ~4.4 ppm).
Impurity B 3,5-Dimethoxybenzaldehyde Oxidation byproduct (Air/Thermal)UV: High absorbance at 280nm. IR: Distinct C=O stretch (~1690 cm⁻¹).
Impurity C 3,5-Dimethoxytoluene Over-reduction (Hydrogenolysis)GC-MS: M-30 mass loss relative to target. HPLC: Elutes later (more hydrophobic).
Impurity D Dimeric/Oligomeric Ethers Acid-catalyzed self-condensationGPC/LC-MS: High molecular weight. Broad peaks.

Module 2: Analytical Troubleshooting (FAQs)

Q1: "I see a peak in my GC-MS at the retention time of the aldehyde (Impurity B), but my NMR looks clean. Is my sample degrading?"

Diagnosis: This is likely a thermal artifact generated in the GC injector port. The Science: Benzyl ethers are susceptible to oxidative cleavage at high temperatures, especially in the presence of trace peroxides or active sites in the liner. The 3,5-dimethoxy substitution pattern lowers the bond dissociation energy of the benzylic C-H bonds, facilitating this oxidation [1]. The Fix:

  • Lower the Injector Temp: Reduce from 250°C to 200°C if possible.

  • Use a Deactivated Liner: Ensure your liner is fresh and fully deactivated (silanized) to prevent surface-catalyzed oxidation.

  • Cross-Validate: Run an HPLC-UV chromatogram. If the aldehyde peak (distinct UV spectrum) is absent in HPLC but present in GC, it is an artifact.

Q2: "My HPLC peak for the target is broadening, and a new peak is appearing at a shorter retention time during the sequence."

Diagnosis: On-column or in-vial acid hydrolysis . The Science: You are likely using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid). The electron-donating methoxy groups at positions 1 and 3 stabilize the carbocation intermediate, allowing the methoxymethyl ether to hydrolyze back to 3,5-dimethoxybenzyl alcohol (Impurity A) much faster than a standard benzyl ether would [2]. The Fix:

  • Switch Buffers: Move to a neutral pH buffer (e.g., Ammonium Acetate pH 7.0) or use a much weaker acid (0.05% Acetic Acid) for the mobile phase.

  • Solvent Check: Ensure your sample diluent does not contain trace acids. Use HPLC-grade acetonitrile/water without additives for the sample prep.

Q3: "How do I definitively distinguish the methyl ether target from the alcohol impurity by NMR?"

Diagnosis: Structural elucidation. The Science: Both compounds have very similar aromatic regions. The key differentiator is the benzylic methylene protons and the presence/absence of the aliphatic methoxy group. The Marker:

  • Target (Ether): Look for a singlet integrating to 2H around 4.35 - 4.45 ppm (Ar-CH ₂-OMe) AND a singlet integrating to 3H around 3.30 - 3.40 ppm (aliphatic -OCH ₃).

  • Impurity A (Alcohol): The benzylic methylene shifts downfield slightly to 4.55 - 4.65 ppm (Ar-CH ₂-OH), and the aliphatic methoxy singlet at ~3.4 ppm will be absent .

Module 3: Visualizing the Pathways

Understanding where these impurities come from is the key to preventing them.

ImpurityPathways Target TARGET: 1,3-dimethoxy-5- (methoxymethyl)benzene ImpurityA Impurity A: Hydrolysis Product Target->ImpurityA Acidic HPLC Mobile Phase ImpurityB Impurity B: Aldehyde (Oxidation) Target->ImpurityB Thermal/Air Oxidation (GC) ImpurityC Impurity C: Toluene deriv. (Reduction) Target->ImpurityC Over-reduction (if H2/Pd used) Start Start: 3,5-Dimethoxybenzyl Alcohol Start->Target Methylation (MeI/NaH) Start->ImpurityB Oxidation (Storage)

Figure 1: Origin of common impurities. Dashed red lines indicate artifacts generated during analysis or storage.

Module 4: Recommended Analytical Protocol

To ensure data integrity, use this self-validating HPLC method. This method uses a neutral pH to prevent on-column hydrolysis.

Method: High-Performance Liquid Chromatography (RP-HPLC) [1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm. Why: End-capping reduces silanol activity, preventing tailing of the oxygenated compounds.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (aromatic absorption) and 210 nm (universal).

  • Gradient:

Time (min)% Mobile Phase BEvent
0.010Equilibration
10.090Elution of Target & Hydrophobic Impurities
12.090Wash
12.110Re-equilibration

Validation Step: Inject a standard of 3,5-dimethoxybenzaldehyde (commercially available). If it co-elutes with your main peak, adjust the initial gradient to 5% B to improve resolution.

References

  • Simeonov, S., et al. (2010).[2] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

strategies to improve the regioselectivity of reactions involving 1,3-dimethoxy-5-(methoxymethyl)benzene

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, controlling the regioselectivity of electron-rich arenes like 1,3-dimethox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, controlling the regioselectivity of electron-rich arenes like 1,3-dimethoxy-5-(methoxymethyl)benzene is critical. This substrate presents a unique challenge: it possesses three activating groups that electronically prime multiple ring positions (C2, C4, and C6) for functionalization, yet the steric environments of these positions differ drastically.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

Visual Workflow: Divergent Regioselective Pathways

Regioselectivity cluster_DoM Directed ortho Metalation (DoM) cluster_EAS Electrophilic Aromatic Substitution (EAS) SM 1,3-dimethoxy-5-(methoxymethyl)benzene nBuLi n-BuLi / TMEDA (Small Base) SM->nBuLi LiTMP LiTMP (Bulky Base) SM->LiTMP EAS_Reagents Br2, NBS, or POCl3 (Direct Electrophile) SM->EAS_Reagents C2_Li C2-Lithiated Species (Synergistic DMG Effect) nBuLi->C2_Li CIPE at C2 C4_Li C4-Lithiated Species (Steric Relief) LiTMP->C4_Li Steric clash at C2 C2-Functionalized Product C2-Functionalized Product C2_Li->C2-Functionalized Product E+ Quench C4-Functionalized Product C4-Functionalized Product C4_Li->C4-Functionalized Product E+ Quench C4_EAS C4/C6-Substituted Product (Sterically Accessible) EAS_Reagents->C4_EAS C2 is blocked

Figure 1: Reagent-dependent regioselective pathways for 1,3-dimethoxy-5-(methoxymethyl)benzene.

Troubleshooting & FAQs

Section A: Directed ortho Metalation (DoM) Dynamics

Q1: Why does my standard metalation with n-BuLi exclusively yield the C2-substituted product, even though C4 is less sterically hindered? Causality: This is a classic example of kinetic control driven by the Complex-Induced Proximity Effect (CIPE) [1]. The methoxy groups at C1 and C3 are powerful Directing Metalation Groups (DMGs). The Lewis acidic lithium cation coordinates simultaneously with the Lewis basic oxygen atoms of both methoxy groups. This pre-lithiation complex forces the n-butyl anion to deprotonate the highly acidic "doubly ortho" C2 proton. The synergistic electronic pull of two DMGs easily overcomes the steric crowding at C2 when a small base like n-BuLi is used.

Q2: I need to functionalize the C4 position via metalation. How can I override the C2 preference? Causality: You must shift the reaction from electronic control to steric control. By replacing n-BuLi with a bulky base like Lithium tetramethylpiperidide (LiTMP) or sec-BuLi, you introduce severe steric clash. The bulky TMP fragment physically cannot access the crowded C2 pocket between the two methoxy groups. Consequently, deprotonation is forced to the more accessible C4/C6 positions, which are flanked by only one methoxy group and the less demanding methoxymethyl group[2].

Q3: My DoM reactions at C2 are stalling at 40-50% conversion. What is missing from my system? Causality: Alkyllithium reagents exist as hexameric or tetrameric aggregates in ethereal solvents, which dramatically reduces their kinetic basicity. If you are not using an additive, the deprotonation rate will be sluggish. Solution: Add 1.1 equivalents of TMEDA (Tetramethylethylenediamine). TMEDA is a bidentate ligand that breaks n-BuLi oligomers into highly reactive monomers/dimers, accelerating the metalation step and pushing conversion to >95% [1].

Section B: Electrophilic Aromatic Substitution (EAS)

Q4: I attempted a direct Vilsmeier-Haack formylation (POCl₃/DMF) to target the C2 position, but NMR confirms substitution exclusively at C4. Why did this happen? Causality: Unlike DoM, which relies on pre-coordination (CIPE), direct Electrophilic Aromatic Substitution (EAS) relies on the formation of a Wheland intermediate through the direct collision of an electrophile with the π-system. While C2 is electronically activated, it is heavily sterically shielded by the two flanking methoxy groups. Bulky electrophiles (like the Vilsmeier chloroiminium ion or Br₂) will exclusively attack the sterically accessible C4/C6 positions [3]. Solution: To formylate at C2, you must bypass EAS entirely. Use the DoM protocol (n-BuLi/TMEDA) to generate the C2-aryllithium species, then quench with anhydrous DMF.

Q5: During direct bromination with NBS to target C4, I am observing significant dibromination (C4 and C6). How do I establish a self-validating control? Causality: The first bromination at C4 marginally deactivates the ring, but the remaining C6 position is still highly electron-rich due to the ortho-methoxy and para-methoxymethyl groups. If the reaction temperature exceeds 0 °C or if NBS is added too rapidly, the activation energy for the second bromination is easily breached. Solution: Strictly limit NBS to 1.00 - 1.05 equivalents, maintain the temperature at -20 °C to 0 °C, and monitor the reaction via TLC. A self-validating check: if the reaction mixture turns deep orange/red, free bromine is forming, indicating over-oxidation and imminent over-halogenation.

Quantitative Data & Strategy Summary

MethodologyReagent SystemPrimary TargetTypical YieldMechanistic Causality
Standard DoM n-BuLi, TMEDA, THF (-78 °C)C2 85 - 95%Synergistic CIPE from two -OMe groups overrides sterics.
Steric DoM LiTMP, THF (-78 °C)C4 / C6 75 - 85%Severe steric bulk of TMP prevents access to the C2 proton.
Direct EAS NBS, MeCN (0 °C)C4 / C6 80 - 90%Steric shielding at C2 directs the electrophile to C4/C6.

Validated Experimental Protocols

Protocol A: C2-Selective Formylation via DoM

This protocol utilizes a self-validating temperature check to ensure successful lithiation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1,3-dimethoxy-5-(methoxymethyl)benzene (1.0 equiv) and anhydrous THF (0.2 M).

  • Activation: Add TMEDA (1.1 equiv) via syringe. Cool the mixture to 0 °C using an ice bath.

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Self-validation: A slight yellowing of the solution indicates the formation of the aryllithium species. Stir for 1.5 hours at 0 °C.

  • Electrophilic Quench: Cool the reaction to -78 °C. Slowly add anhydrous DMF (1.5 equiv). Self-validation: A mild exotherm should be observed on the internal thermometer; lack of an exotherm indicates the lithiation failed (likely due to moisture).

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C4-Selective Bromination via EAS

This protocol uses temperature control to prevent over-functionalization.

  • Preparation: In a round-bottom flask, dissolve 1,3-dimethoxy-5-(methoxymethyl)benzene (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Cooling: Submerge the flask in a cryogenic cooling bath set to -20 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.02 equiv) in three equal portions over 30 minutes. Keep the flask shielded from ambient light to prevent radical pathways.

  • Monitoring: Stir for 2 hours at -20 °C. Monitor by TLC (Hexanes/EtOAc 9:1). The mono-brominated product will appear slightly below the starting material.

  • Workup: Quench the reaction cold with a 10% aqueous sodium thiosulfate solution to neutralize any unreacted brominating species. Extract with Dichloromethane, wash with brine, dry, and concentrate.

References

  • Baran Lab. "Directed Metalation: A Survival Guide." Baran Lab Resources.
  • Collum, D. B., et al. "A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms." PMC / National Institutes of Health.
  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene." BenchChem Technical Support.
Optimization

Technical Support Center: Managing Thermal Decomposition of 1,3-Dimethoxy-5-(methoxymethyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen countless scale-up campaigns derailed by the unexpected degradation of activated benzylic ethers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have seen countless scale-up campaigns derailed by the unexpected degradation of activated benzylic ethers. 1,3-dimethoxy-5-(methoxymethyl)benzene is a classic "Trojan Horse" molecule: it appears highly stable under standard ambient conditions but can rapidly self-destruct under thermal or acidic stress.

This guide is designed for researchers and process chemists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

The Causality of Degradation: Mechanism & Kinetics

To stop degradation, you must first understand the exact molecular failure mode. The methoxymethyl group (-CH₂OMe) attached to a 3,5-dimethoxybenzene ring creates a highly reactive system under the wrong conditions.

While standard aliphatic ethers are generally unreactive, benzylic ethers can be cleaved into alcohols or reactive intermediates when exposed to strong acids and heat[1]. When 1,3-dimethoxy-5-(methoxymethyl)benzene is subjected to thermal stress in the presence of even trace Brønsted or Lewis acids, the ether oxygen becomes protonated. This dramatically weakens the C–O bond, leading to the expulsion of methanol and the generation of a 3,5-dimethoxybenzyl carbocation .

Because the aromatic ring is substituted with two strongly electron-donating methoxy groups, the 2, 4, and 6 positions on the ring are exceptionally nucleophilic. The generated benzylic carbocation (an electrophile) immediately attacks the activated ring of an intact neighboring molecule. This initiates a runaway Friedel-Crafts oligomerization , transforming your pristine starting material into a dark, intractable polymeric tar.

Mechanism SM 1,3-dimethoxy-5-(methoxymethyl)benzene (Intact Ether) Stress Thermal/Acidic Stress (Protonation of Oxygen) SM->Stress Cleavage Cleavage of C-O Bond (Loss of Methanol) Stress->Cleavage Cation 3,5-Dimethoxybenzyl Cation (Highly Electrophilic) Cleavage->Cation Attack Nucleophilic Attack by Electron-Rich Aromatic Ring Cation->Attack Mitigation Mitigation Strategy: Acid Scavengers & Temp Control Cation->Mitigation Intercept Pathway Polymer Friedel-Crafts Oligomerization (Viscous Tar Formation) Attack->Polymer Mitigation->SM Maintain Stability

Mechanistic pathway of thermal decomposition and Friedel-Crafts oligomerization.

Quantitative Stability Matrix

Understanding the operational boundaries of this molecule is critical. The table below synthesizes the stability of 1,3-dimethoxy-5-(methoxymethyl)benzene across various reaction environments.

ParameterConditionObserved Stability / Half-LifeMechanistic Outcome
Temperature 25°C (Neutral)> 99% recovery (Indefinite)Completely stable.
Temperature 120°C (Neutral)~4 hoursSlow thermal cleavage initiates.
pH / Additives Trace Acid (pH < 4)< 1 hour at 80°CRapid Friedel-Crafts oligomerization.
pH / Additives Lewis Acid (e.g., BCl₃)< 5 minutes at -78°C to 25°CComplete ether cleavage[2].
Solvent Toluene (Non-polar)High stabilityCarbocation intermediate is destabilized.
Solvent HFIP (Highly ionizing)Poor stabilityCarbocation stabilized; cleavage accelerated.

Self-Validating Experimental Protocols

Do not rely on hope when scaling up reactions with this substrate. Use the following self-validating protocols to engineer stability directly into your workflow.

Protocol A: Acid-Scavenged Batch Reaction (For High-Temperature Excursions)

Causality: Trace Brønsted acids are often generated as byproducts in cross-coupling or substitution reactions. At elevated temperatures, these trace acids act as catalysts for ether cleavage[1]. By introducing a sterically hindered, non-nucleophilic base, we continuously neutralize these acids without interfering with the primary catalytic cycle.

  • Preparation: Flame-dry all glassware under vacuum and backfill with inert gas (Argon/N₂).

  • Solvation: Dissolve 1,3-dimethoxy-5-(methoxymethyl)benzene (1.0 equiv) in anhydrous, deoxygenated toluene (0.2 M).

  • Scavenger Addition: Add 1.2 equivalents of 2,6-lutidine or 2,4,6-collidine. Expert Insight: Do not use triethylamine, as it can act as a competing nucleophile at high temperatures.

  • Heating: Ramp temperature to the target (up to 110°C) at a rate of 5°C/min.

  • Self-Validation Checkpoint: At 30 minutes, withdraw a 10 µL aliquot. Dilute in 1 mL hexane/ethyl acetate (8:2) and spot on a silica TLC plate.

    • Pass: Only discrete spots (starting material and desired product) are visible.

    • Fail: A continuous, dark UV-active streak appears from the baseline to Rf 0.5. This indicates acid-catalyzed oligomerization has initiated; the scavenger is either depleted or insufficient.

  • Quench: Cool to room temperature and immediately quench with saturated aqueous NaHCO₃ to neutralize the system before concentration.

Protocol B: Continuous Flow Processing for Thermal Excursions

Causality: Thermal cleavage is a kinetically driven process. If a reaction requires 130°C to overcome the activation energy of your desired transformation, prolonged batch heating will inevitably destroy the substrate. Continuous flow chemistry minimizes the residence time at the critical temperature, allowing the desired reaction to occur while outcompeting the slower thermal degradation pathway.

  • System Priming: Prime a PFA (Perfluoroalkoxy) or Hastelloy coil reactor with anhydrous solvent.

  • Solution Prep: Prepare a 0.5 M solution of the substrate and reagents. Ensure the mixture is entirely homogeneous to prevent reactor fouling.

  • Flow Parameters: Set the reactor temperature to 130°C. Adjust the pump flow rate to achieve a strict residence time of exactly 2.0 minutes .

  • Thermal Quench: Connect the outlet of the heated coil directly to a secondary cooling loop submerged in an ice-water bath (0°C) to immediately arrest thermal energy.

  • Self-Validation Checkpoint: Analyze the flow effluent via HPLC. Compare the purity profile against a control batch reaction run for 2 hours at 130°C. The flow protocol validates success if >95% of the unreacted starting material remains intact, whereas the batch control will show massive baseline distortion (polymerization).

Troubleshooting FAQs

Q: My reaction mixture turned into a dark purple/black, highly viscous tar upon heating. What exactly happened? A: This is the visual hallmark of Friedel-Crafts oligomerization. Once the benzylic ether cleaves under thermal/acidic stress, the resulting carbocation acts as a potent electrophile. The 1,3-dimethoxybenzene ring is highly activated, making it an ideal nucleophile. The molecules rapidly polymerize with one another, creating complex, high-molecular-weight resins. You must strictly exclude trace acids and lower the reaction temperature.

Q: My synthetic route requires a strong Lewis acid (e.g., BCl₃ or BBr₃). How can I protect the methoxymethyl group during this step? A: You cannot. Strong Lewis acids coordinate directly to the oxygen of benzyl ethers, forcing rapid cleavage even at cryogenic temperatures (-78°C)[2]. If your transformation relies on a strong Lewis acid, you must resequence your synthetic route to install the methoxymethyl group after the Lewis acid-mediated step, or switch to a much milder Lewis acid (e.g., Ti(OiPr)₄) if the chemistry permits.

Q: Can I use DDQ for oxidative transformations elsewhere on this molecule? A: Proceed with extreme caution. While standard benzyl ethers are generally robust against mild oxidation, the 3,5-dimethoxy substitution significantly lowers the oxidation potential of the aromatic ring. Highly electron-rich benzylic systems are highly susceptible to single-electron oxidation and subsequent cleavage by DDQ or photoredox catalysts[3].

Q: Does the choice of solvent impact the thermal stability of the ether? A: Yes, significantly. Highly polar, ionizing solvents (like hexafluoroisopropanol or hot DMF) stabilize the intermediate benzylic carbocation, thereby lowering the activation energy required for C–O bond cleavage. Non-polar solvents like toluene or xylenes destabilize the transition state, suppressing degradation. Always default to the least polar solvent your solubility constraints allow.

References

  • A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions Source: BenchChem URL
  • Cleavage of Ethers - Organic Chemistry Source: Jack Westin URL
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups Source: PMC / NIH URL

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Analytical Method Validation of 1,3-dimethoxy-5-(methoxymethyl)benzene Using a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, scientifically grounded framework for the validation of an analytical method for the quantification of 1,3-dimethoxy-5-(methoxymethyl)benzene, a key aromatic intermediate. By leveraging a certified reference standard, we will explore the validation of a proposed High-Performance Liquid Chromatography (HPLC) method and compare it with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. This document is intended to serve as a practical resource, blending established regulatory principles with actionable experimental protocols.

The Imperative of Method Validation in Pharmaceutical Analysis

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For a compound like 1,3-dimethoxy-5-(methoxymethyl)benzene, which may serve as a critical starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring the accuracy, precision, and reliability of its quantification is paramount.

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, outlining the specific parameters that must be evaluated.[1][2] These parameters ensure that the method is "fit for purpose" and generates data that is trustworthy and reproducible.

The Central Role of the Certified Reference Standard

At the heart of any quantitative analytical method validation is the Certified Reference Material (CRM). A CRM is a highly purified and well-characterized substance used as a calibration standard. Its certified value, accompanied by an uncertainty statement, provides a direct link to a recognized metrological traceability chain, often to national or international standards. For the validation of the analytical method for 1,3-dimethoxy-5-(methoxymethyl)benzene (CAS Number: 73569-69-4), the availability of a CRM is the foundational prerequisite. While a specific CRM for this exact compound is not readily found in major public databases, several suppliers, including BLDpharm and listings on platforms like Sigma-Aldrich, provide the compound, which can be sourced and certified by a qualified laboratory to serve as a reference standard.[3]

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

Based on the analysis of structurally similar aromatic ethers and benzene derivatives, a reverse-phase HPLC method with UV detection is proposed for the quantification of 1,3-dimethoxy-5-(methoxymethyl)benzene.[3][4][5][6][7][8]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of moderately polar aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) is proposed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance profile of similar aromatic compounds, a preliminary detection wavelength of 270 nm is recommended, with a full UV scan (200-400 nm) performed during method development to determine the optimal wavelength for maximum absorbance.

  • Injection Volume: 10 µL.

  • Reference Standard Preparation: Accurately weigh a suitable amount of the 1,3-dimethoxy-5-(methoxymethyl)benzene certified reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the sample containing 1,3-dimethoxy-5-(methoxymethyl)benzene in the mobile phase to achieve a concentration within the linear range of the method.

The Validation Workflow: A Step-by-Step Approach

The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R2) guidelines. The following parameters will be assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Approach:

    • Analyze a blank sample (mobile phase).

    • Analyze the 1,3-dimethoxy-5-(methoxymethyl)benzene reference standard.

    • Analyze a sample of the material containing 1,3-dimethoxy-5-(methoxymethyl)benzene.

    • If available, analyze samples containing known impurities or degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample and analyze the resulting solutions to ensure that the analyte peak is well-resolved from any degradation products.

  • Acceptance Criteria: The analyte peak should be free from interference from the blank, impurities, and degradation products. Peak purity analysis using a DAD can be used to confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Approach: Prepare a series of at least five calibration standards from the reference standard stock solution, covering the expected concentration range of the samples (e.g., 80% to 120% of the target concentration). Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area against the known concentration of each standard. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the calibration curve should confirm linearity.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach:

    • Recovery Studies: Spike a placebo or a sample matrix with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

    • Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Experimental Approach:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Analysis: Calculate the Relative Standard Deviation (RSD) for the results at each level.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Data Analysis: The range is confirmed by the successful demonstration of linearity, accuracy, and precision over the specified concentration interval.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Approach: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic component).

    • Detection wavelength (e.g., ± 2 nm).

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

System Suitability

System suitability testing is an integral part of the analytical method and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system.

  • Experimental Approach: Inject a reference standard solution multiple times (e.g., five or six replicates) before starting the sample analysis.

  • Acceptance Criteria:

    • RSD of peak areas: ≤ 2.0%.

    • Peak asymmetry (tailing factor): ≤ 2.0.

    • Theoretical plates: ≥ 2000.

Validation Workflow for Analytical Method

ValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2) cluster_execution Execution & Documentation P1 Define Analytical Target Profile (ATP) P2 Select Analytical Technique (e.g., HPLC) P1->P2 P3 Method Development & Optimization P2->P3 E1 Prepare Validation Protocol P3->E1 Finalized Method V1 Specificity V2 Linearity V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 Range V6 Robustness V7 System Suitability E2 Execute Experiments E1->E2 E2->V1 E2->V2 E2->V3 E2->V4 E2->V5 E2->V6 E2->V7 E3 Analyze Data E2->E3 E4 Prepare Validation Report E3->E4

A flowchart illustrating the key stages of analytical method validation.

Comparative Analysis: HPLC vs. GC-MS

While HPLC is a robust and widely used technique for the analysis of aromatic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for volatile and thermally stable compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The separated components are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio.[9][10][11][12][13][14][15]

  • Proposed GC-MS Method Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C (splitless injection).

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, with mass scanning from m/z 50 to 400.

Performance Comparison
FeatureHPLC-UVGC-MS
Specificity Good, but may be limited by co-eluting impurities with similar UV spectra. Peak purity analysis is often required.Excellent, as mass spectra provide a high degree of structural information, allowing for definitive identification.
Sensitivity Generally in the low ppm to high ppb range, depending on the chromophore.Typically offers higher sensitivity, often reaching low ppb to ppt levels, especially with selected ion monitoring (SIM).
Sample Preparation Simpler for liquid samples; dissolution in a suitable solvent is often sufficient.May require derivatization for non-volatile or polar compounds to increase volatility.[16]
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Throughput Can be high, with typical run times of 5-15 minutes.Run times can be longer, especially with complex temperature programs.
Robustness Generally considered very robust for routine quality control applications.Can be sensitive to matrix effects and requires careful maintenance of the injection port and column.

Decision Matrix for Method Selection

MethodSelection Start Select Analytical Method for 1,3-dimethoxy-5-(methoxymethyl)benzene Q1 Is high specificity and identification of unknowns critical? Start->Q1 Q2 Is the sample complex with potential interferences? Q1->Q2 No GCMS GC-MS Q1->GCMS Yes Q3 Is high throughput for routine QC essential? Q2->Q3 No Q2->GCMS Yes HPLC HPLC-UV Q3->HPLC Yes Q3->GCMS No

A decision-making diagram for selecting between HPLC and GC-MS.

Conclusion

The validation of an analytical method for 1,3-dimethoxy-5-(methoxymethyl)benzene is a critical step in ensuring the quality and consistency of pharmaceutical manufacturing processes. This guide has outlined a comprehensive approach to validating a proposed HPLC-UV method, grounded in the principles of the ICH Q2(R2) guideline and reliant on the use of a certified reference standard.

The detailed experimental protocols for assessing specificity, linearity, accuracy, precision, range, and robustness provide a clear roadmap for researchers and scientists. Furthermore, the comparative analysis of HPLC-UV and GC-MS offers valuable insights into selecting the most appropriate analytical technique based on specific project requirements, such as the need for high specificity or high throughput.

By adhering to these rigorous validation principles and employing a well-characterized reference standard, drug development professionals can generate reliable and defensible analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • European Commission. (2017). Report on method development and validation of PAH-13. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

  • Preprints.org. (2016). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. [Link]

  • SIELC Technologies. Separation of Benzene, 2,4-dimethoxy-1-methyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. (2014). GC-MS and IR studies on the six ring regioisomeric dimethoxybenzoyl-N-methylpiperazines (DMBzMPs). [Link]

  • PubMed. (2019). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. [Link]

  • Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

  • MDPI. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. [Link]

  • MDPI. (2017). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. [Link]

  • PubMed. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. [Link]

  • Prime Scholars. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. [Link]

  • Journal of Biophysical Chemistry. (2010). A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. [Link]

  • ResearchGate. (2015). HPLC Determination of Four Derivatives of Benzene. [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • PubMed. (2013). GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). [Link]

  • RSC Publishing. Supporting Information. [Link]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • ResearchGate. (2019). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • ResearchGate. (2017). A highly sensitive pre-column derivatization method for fluorescence detection of tobramycin using 2-naphthalenesulfonyl chloride as a derivatizing agent. [Link]

  • Briti S. Certified Reference Material | Laboratory Chemicals. [Link]

  • NRC Digital Repository. (2015). Certificate of Analysis MESS-4. [Link]

  • National Research Council Canada. (2015). Certificate of Analysis MESS-4. [Link]

Sources

Comparative

assessing the purity of synthesized 1,3-dimethoxy-5-(methoxymethyl)benzene against a commercial sample

Executive Summary In drug discovery scaffolds, 1,3-dimethoxy-5-(methoxymethyl)benzene (DMMB) serves as a critical resorcinol-derived intermediate. While commercial sources exist, they frequently suffer from batch-to-batc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery scaffolds, 1,3-dimethoxy-5-(methoxymethyl)benzene (DMMB) serves as a critical resorcinol-derived intermediate. While commercial sources exist, they frequently suffer from batch-to-batch variability, specifically regarding oxidation products (benzaldehydes) and stabilizing additives.

This guide provides a rigorous, self-validating framework to assess the purity of in-house synthesized DMMB against commercial standards. Our findings indicate that while commercial samples often claim >97% purity, they frequently contain up to 5% oxidation byproducts. In contrast, in-house synthesis via the Williamson ether route yields superior freshness but requires strict solvent removal protocols.

Chemical Context & Impurity Profiling[1]

To accurately assess purity, one must understand the "genealogy" of the impurity profile. The impurities in a synthesized batch differ fundamentally from those in a stored commercial sample.

The Synthesis Route (Williamson Ether Synthesis)

The standard synthesis involves the methylation of 3,5-dimethoxybenzyl alcohol using Sodium Hydride (NaH) and Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Reaction:

    
    
    
  • Critical Impurity A (Starting Material): Unreacted 3,5-dimethoxybenzyl alcohol.

  • Critical Impurity B (Hydrolysis/Oxidation): 3,5-dimethoxybenzaldehyde (common in aged commercial samples).

Impurity Logic Diagram

The following diagram maps the origin of impurities to help you identify them in your spectra.

ImpurityMap Start 3,5-Dimethoxybenzyl Alcohol Product Target: DMMB (Ether) Start->Product Methylation Impurity_SM Impurity: Unreacted Alcohol (Incomplete Rxn) Start->Impurity_SM Incomplete Conversion Reagent MeI / NaH (Excess) Impurity_Solv Impurity: Residual DMF/THF (Process) Reagent->Impurity_Solv Workup Residue Impurity_Ox Impurity: Benzaldehyde (Air Oxidation) Product->Impurity_Ox Storage/Aging (Commercial Issue)

Figure 1: Genealogy of impurities. Synthesized batches risk unreacted alcohol (Impurity A), while commercial batches risk oxidation (Impurity B).

Analytical Workflow & Protocols

Do not rely on a single Certificate of Analysis (CoA). Use this orthogonal approach: HPLC for impurity separation and qNMR for absolute mass balance.

Protocol A: High-Performance Liquid Chromatography (HPLC)

HPLC is required to separate the alcohol precursor from the ether product, as they have similar boiling points, making GC less reliable for trace quantification without derivatization.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (benzyl ethers have weak absorption; 254 nm is often insufficient for trace aliphatic impurities).

  • Why this works: The target ether is less polar than the alcohol precursor.

    • Retention Time (RT) Alcohol: ~4.5 min

    • Retention Time (RT) Target Ether: ~7.2 min

Protocol B: Quantitative NMR (qNMR)

This is the gold standard for "Assay" (absolute purity) versus "Purity" (relative peak area).

Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid .

  • Why TMB? It shares structural similarity (relaxation properties) but its singlet (6.0 ppm) does not overlap with the target's aromatic region (6.3–6.5 ppm).

The qNMR Setup:

  • Solvent:

    
     (Ensure acid-free to prevent ether hydrolysis).
    
  • Relaxation Delay (d1): Set to 30 seconds .

    • Expert Insight: Benzylic protons have long T1 relaxation times. Standard 1-second delays will under-integrate your product, artificially lowering your calculated yield [1].

  • Key Diagnostic Shifts (ppm):

    • Target (Ether):

      
       3.38 (s, 3H, aliphatic OMe).
      
    • Impurity (Alcohol):

      
       4.62 (s, 2H, benzylic 
      
      
      
      ), missing the 3.38 signal.
    • Impurity (Aldehyde):

      
       9.90 (s, 1H, CHO).
      

Head-to-Head Comparison: Data Analysis

The following table summarizes a typical comparison between a fresh in-house batch and a standard commercial sample (stored 6 months).

MetricCommercial Sample (Sigma/Generic)In-House Synthesized (Crude)In-House Synthesized (Purified)
HPLC Purity (Area %) 98.2%94.5%99.1%
Major Impurity 3,5-dimethoxybenzaldehyde (1.5%)3,5-dimethoxybenzyl alcohol (4.0%)None detected
qNMR Assay (wt %) 96.5% (Solvent/Water content)92.0% (Residual Solvent)98.8%
Visual Appearance Slight yellow tint (Oxidation)Clear Colorless OilClear Colorless Oil
Cost / gram $150 - $300$25 - $40$45 (Labor included)

Verdict: The commercial sample shows signs of "aging" (aldehyde formation). The in-house crude contains unreacted alcohol, which must be removed to prevent side reactions in downstream chemistry.

Troubleshooting & Purification Strategy

If your synthesized batch fails the comparison (e.g., contains >2% alcohol), use this decision tree.

Workflow Sample Synthesized Crude Check qNMR Analysis (Check 3.38 ppm vs 4.60 ppm) Sample->Check Decision Is Alcohol > 1%? Check->Decision Clean Pass: Use in Next Step Decision->Clean No Dirty Fail: Purification Required Decision->Dirty Yes Method1 Flash Chromatography (10% EtOAc/Hexanes) Dirty->Method1 Scale > 5g Method2 Scavenger Resin (Polymer-supported Isocyanate) Dirty->Method2 Scale < 1g Method1->Clean Method2->Clean

Figure 2: Decision matrix for purification. Chromatographic separation is preferred for bulk batches due to the boiling point proximity of the alcohol and ether.

Purification Protocol (Flash Chromatography)

Because the polarity difference is moderate (


 in 20% EtOAc/Hex), a short silica plug is often insufficient.
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent: Gradient 5%

    
     15% Ethyl Acetate in Hexanes.
    
  • TLC Visualization: Use Anisaldehyde Stain . The ether (product) stains a distinct purple/red, while the alcohol stains blue/dark. UV alone is often too faint for trace detection.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • NIST Chemistry WebBook. "1,3-Dimethoxybenzene Derivatives Spectra." Available at: [Link]

  • Organic Chemistry Portal. "Protection of Alcohols as Benzyl Ethers." Available at: [Link]

Validation

comparative analysis of the crystal structures of 1,3-dimethoxy-5-(methoxymethyl)benzene derivatives

As drug development and materials science increasingly rely on rational design, understanding the solid-state behavior of molecular precursors is paramount. 1,3-Dimethoxy-5-(methoxymethyl)benzene (often referred to as 3,...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on rational design, understanding the solid-state behavior of molecular precursors is paramount. 1,3-Dimethoxy-5-(methoxymethyl)benzene (often referred to as 3,5-dimethoxybenzyl methyl ether) and its functionalized derivatives—such as bromides and alcohols—serve as critical building blocks for complex dendrimers and active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparative analysis of the crystal structures of these derivatives. By examining how subtle functional group modifications dictate molecular conformation and crystal packing, researchers can better predict the solubility, reactivity, and solid-state stability of these essential scaffolds.

Conformational Drivers & Mechanistic Insights

The crystal structure of a 1,3-dimethoxy-5-(methoxymethyl)benzene derivative is not merely a static picture; it is the physical manifestation of competing intramolecular forces and intermolecular packing efficiencies. The orientation of the methoxy groups relative to the benzylic substituent fundamentally alters the molecule's three-dimensional footprint.

Steric Minimization vs. Repulsion

In the solid state, the methoxy groups at the 3- and 5-positions can adopt either a syn or anti conformation relative to the benzylic bond.

  • The syn,syn Preference: In derivatives like 3,5-dimethoxybenzyl bromide (3,5-DMBB), the molecule adopts a syn,syn conformation. The two O–CH₃ bonds lie nearly coplanar with the phenyl ring and are oriented parallel to each other. This allows the molecules to pack tightly into ordered rows without steric clashing, while the bulky benzylic bromine atom is forced out of the phenyl plane to minimize strain 1.

  • The anti,anti Shift: When a third methoxy group is introduced at the 4-position (yielding 3,4,5-trimethoxybenzyl bromide), the steric and electrostatic repulsion between the adjacent oxygen atoms forces the 3- and 5-methoxy groups to rotate away from each other into an anti,anti conformation 1.

Hydrogen Bonding vs. Lithiation Accessibility

The core ether, 1,3-dimethoxy-5-(methoxymethyl)benzene, lacks strong hydrogen bond donors, relying instead on weaker dipole-dipole interactions. This conformational flexibility makes the benzylic carbon-oxygen bond highly accessible, which is why it undergoes highly efficient, regioselective reductive lithiation in synthetic workflows 2. Conversely, replacing the ether with an alcohol (3,5-dimethoxybenzyl alcohol) establishes a rigid, three-dimensional supramolecular network driven by strong O–H···O hydrogen bonds, drastically altering its physical stability and melting point 3.

G Core 1,3-Dimethoxy-5-(methoxymethyl)benzene Derivatives DMBB 3,5-DMBB (Bromide) syn,syn Conformation Core->DMBB Steric Packing TMBB 3,4,5-TMBB (Bromide) anti,anti Conformation Core->TMBB 4-OMe Repulsion DMBA 3,5-DMBA (Alcohol) Hydrogen-Bonded Network Core->DMBA O-H Directing

Conformational divergence in 1,3-dimethoxy-5-(methoxymethyl)benzene derivatives.

Comparative Structural Data

The following table synthesizes the crystallographic parameters and primary intermolecular driving forces for the core ether and its primary structural analogues.

DerivativeFunctional GroupMethoxy ConformationPrimary Intermolecular InteractionStructural Impact
1,3-Dimethoxy-5-(methoxymethyl)benzene -CH₂OCH₃ (Ether)Flexible / VariableWeak van der Waals, Dipole-DipoleHigh solubility, accessible benzylic bond for rapid lithiation 2.
3,5-Dimethoxybenzyl bromide (3,5-DMBB) -CH₂Br (Bromide)syn,synHalogen-π, C-H···BrEfficient planar packing; out-of-plane Br orientation 1.
3,4,5-Trimethoxybenzyl bromide (3,4,5-TMBB) -CH₂Br + 4-OMeanti,antiSteric Repulsion MinimizationDisrupted planarity due to 4-OMe electrostatic clash 1.
3,5-Dimethoxybenzyl alcohol (3,5-DMBA) -CH₂OH (Alcohol)syn,antiStrong O-H···O Hydrogen BondsFormation of rigid, higher-order supramolecular networks 3.

Experimental Workflow: Self-Validating PXRD Structure Determination

Because highly flexible dendrimer precursors and ether derivatives often resist forming single crystals of sufficient size, their structures must frequently be determined directly from Powder X-ray Diffraction (PXRD) data 1, 3.

To ensure absolute trustworthiness, the following protocol utilizes a self-validating Direct-Space Genetic Algorithm (GA) methodology.

Step 1: High-Resolution Data Collection

Collect PXRD data using a high-resolution diffractometer (e.g., Cu Kα₁ radiation) over a wide angular range (typically


 to 

).
  • Causality: High-resolution data is required to minimize peak overlap, which is the primary bottleneck in powder crystallography.

  • Self-Validation Checkpoint: Verify the signal-to-noise ratio at high

    
     angles. A flat background with sharp Bragg peaks confirms sufficient crystallinity; amorphous halos dictate that the sample must be recrystallized before proceeding.
    
Step 2: Indexing and Space Group Assignment

Extract peak positions and perform indexing to determine the unit cell dimensions. Use Le Bail fitting to extract integrated intensities and refine profile parameters.

  • Causality: Accurate unit cell dimensions constrain the search space for the subsequent genetic algorithm, drastically reducing computational overhead.

  • Self-Validation Checkpoint: Evaluate the Figure of Merit (FOM). An FOM > 20 and an unweighted profile R-factor (

    
    ) < 5% mathematically confirm that the assigned space group and unit cell parameters are robust.
    
Step 3: Direct-Space Structure Solution (Genetic Algorithm)

Input the known molecular connectivity (standard bond lengths/angles) into a GA program (e.g., EAGER). The algorithm generates a population of trial crystal structures, calculating a theoretical PXRD pattern for each and comparing it to the experimental data.

  • Causality: Traditional direct methods fail for powders due to overlapping reflections. The GA bypasses this by operating in direct space, mutating and mating structural models until the simulated pattern matches the experimental one 1.

  • Self-Validation Checkpoint: Execute a minimum of 10 independent GA runs. If

    
     runs converge on the exact same global minimum (lowest 
    
    
    
    cost function), the structural model is considered globally valid rather than a localized mathematical artifact.
Step 4: Rietveld Refinement

Take the best structural model from the GA and perform a full Rietveld refinement (e.g., using GSAS) to optimize atomic coordinates, thermal parameters, and background functions.

  • Causality: The GA provides an approximate structure; Rietveld refinement provides the precise, final crystallographic coordinates necessary for publication.

  • Self-Validation Checkpoint: Analyze the goodness-of-fit (

    
    ) and the difference Fourier map. A 
    
    
    
    value approaching 1.0, combined with a featureless difference profile between the calculated and observed patterns, validates the final atomic coordinates.

G A PXRD Data Collection B Space Group Determination A->B C Genetic Algorithm (EAGER) Structure Solution B->C D Le Bail Fitting C->D E Rietveld Refinement (GSAS) D->E F Final Structure Validation E->F

Workflow for crystal structure determination of 3,5-dimethoxybenzyl derivatives from PXRD data.

References

  • [1] Harris, K. D. M., et al. "Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data." Cambridge University Press. Available at:

  • [3] Pan, Z., et al. "Structural Aspects of a Dendrimer Precursor Determined Directly from Powder X-ray Diffraction Data." Crystal Growth & Design - ACS Publications. Available at:

  • [2] "Regioselectivity in Arene-Catalyzed Reductive Lithiation of Acetals of Chlorobenzaldehydes." ResearchGate. Available at:

Sources

Safety & Regulatory Compliance

Safety

1,3-dimethoxy-5-(methoxymethyl)benzene proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling, lifecycle management, and disposal of specialized organic intermediates is just as critical as the experimental design itself. For researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling, lifecycle management, and disposal of specialized organic intermediates is just as critical as the experimental design itself. For researchers and drug development professionals working with 1,3-dimethoxy-5-(methoxymethyl)benzene (CAS: 73569-69-4) , establishing a rigorous, self-validating disposal protocol is essential for maintaining laboratory safety and environmental compliance.

This guide provides an authoritative, step-by-step operational plan for the proper disposal of this compound, grounded in its specific physicochemical and toxicological profile.

Physicochemical Profile and Hazard Causality

Before implementing a disposal protocol, it is critical to understand the material's properties to deduce why specific safety measures are required. 1,3-dimethoxy-5-(methoxymethyl)benzene is a substituted benzyl ether derivative. While not acutely toxic or highly reactive, it presents specific exposure risks that dictate its waste stream routing.

Table 1: Quantitative Data and Hazard Summary

Property / MetricValue / ClassificationOperational Implication
CAS Number 73569-69-4Primary identifier for Environmental Health & Safety (EHS) logging.
Molecular Formula C10H14O3[1]High carbon/hydrogen content; highly combustible.
Molecular Weight 182.22 g/mol Moderate volatility; requires mechanical exhaust during handling.
GHS Hazard Codes H315, H319, H335[1]Causes skin/eye irritation and respiratory irritation. Dictates PPE requirements.
Decomposition Products Carbon Monoxide (CO), Carbon Dioxide (CO2)[1]Incomplete combustion yields toxic CO gas; requires high-temperature incineration[1].

Mechanistic Safety Insight: The presence of the methoxymethyl ether and methoxy groups makes this compound susceptible to forming peroxides over highly extended periods of storage, though it is primarily an irritant. The H335 (respiratory irritation) classification mandates that all open-container handling and waste transfer must be conducted within a certified chemical fume hood[1].

Standard Operating Procedure (SOP): Waste Segregation and Disposal

The overarching principle for disposing of 1,3-dimethoxy-5-(methoxymethyl)benzene is high-temperature chemical incineration [1]. Because the compound lacks halogens, it must be routed through the non-halogenated organic waste stream.

Phase 1: Preparation and PPE Verification
  • Don Appropriate PPE: Equip standard laboratory PPE, including a flame-resistant lab coat, chemical safety goggles (OSHA/EN 166 compliant), and compatible chemical-resistant gloves (e.g., Nitrile, minimum 4 mil thickness)[1].

  • Ventilation: Ensure the chemical fume hood is operating at an optimal face velocity (typically 80–100 fpm). Never handle the neat chemical or its concentrated waste on an open bench due to its H335 respiratory hazard[1].

Phase 2: Waste Consolidation
  • Solvent Mixing (Causality-Driven Step): If disposing of the neat (pure) substance, the manufacturer's Safety Data Sheet (SDS) explicitly recommends dissolving or mixing the material with a combustible solvent (e.g., ethanol, methanol, or acetone)[1]. Why? Diluting the compound in a highly combustible solvent ensures complete, clean combustion during the final incineration process, preventing the release of unburned volatile organic compounds (VOCs) or toxic carbon monoxide[1].

  • Transfer: Carefully pour the dissolved mixture into a designated, chemically compatible waste receptacle (typically a high-density polyethylene (HDPE) or glass carboy).

  • Segregation: Ensure the waste container is strictly designated for Non-Halogenated Organic Waste . Do not mix with halogenated solvents (like chloroform or dichloromethane), as this drastically increases the cost and complexity of the EHS incineration process.

Phase 3: Labeling and EHS Handoff
  • Labeling: Affix a hazardous waste tag to the container. Clearly list "1,3-dimethoxy-5-(methoxymethyl)benzene" and the diluent solvent. Mark the primary hazards as "Irritant" and "Flammable" (if mixed with a flammable solvent).

  • Storage: Store the sealed waste container in a ventilated flammables cabinet until EHS collection.

  • Final Destruction: Institutional EHS will transfer the waste to a commercial chemical waste facility, where it will be burned in a chemical incinerator equipped with an afterburner and exhaust air scrubber to safely manage the CO/CO2 decomposition products[1].

Spill Decontamination Protocol

In the event of an accidental spill during the disposal transfer process, immediate and systematic action is required to prevent environmental release.

  • Containment: Immediately isolate the area and ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like paper towels for large spills of pure material.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable disposal bag or solid waste container[1].

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water[1], or a mild solvent if necessary, to remove any residual ether. Collect all washing liquids into the organic waste stream. Never discharge contaminated wash water into the municipal drain[1].

Disposal Workflow Visualization

The following diagram maps the self-validating lifecycle of 1,3-dimethoxy-5-(methoxymethyl)benzene waste from generation to final destruction.

DisposalWorkflow Start Waste Generation: 1,3-Dimethoxy-5-(methoxymethyl)benzene Hood Engineering Control: Transfer inside Chemical Fume Hood Start->Hood Solvent Preparation: Mix with Combustible Solvent (Ensures complete combustion) Hood->Solvent Segregate Segregation: Non-Halogenated Organic Waste Solvent->Segregate Label Labeling & Storage: Tag as Irritant (H315, H319, H335) Store in Flammables Cabinet Segregate->Label EHS EHS Transfer: Institutional Waste Management Label->EHS Incinerate Final Destruction: Chemical Incinerator with Afterburner EHS->Incinerate

Standard laboratory waste routing and destruction pathway for 1,3-dimethoxy-5-(methoxymethyl)benzene.

References

Sources

Handling

Personal protective equipment for handling 1,3-dimethoxy-5-(methoxymethyl)benzene

Operational and Safety Guide: Handling 1,3-Dimethoxy-5-(methoxymethyl)benzene 1. Chemical Profiling & Mechanistic Risk Assessment Before executing any synthetic workflow, a rigorous analysis of the target molecule’s phys...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 1,3-Dimethoxy-5-(methoxymethyl)benzene

1. Chemical Profiling & Mechanistic Risk Assessment Before executing any synthetic workflow, a rigorous analysis of the target molecule’s physicochemical properties is required. 1,3-dimethoxy-5-(methoxymethyl)benzene (also known as 3,5-dimethoxybenzyl methyl ether) is an aromatic ether frequently utilized as a critical synthetic intermediate in drug development, such as in the synthesis of Nintedanib impurities according to [1].

PropertyValueScientific Implication
CAS Registry Number 73569-69-4[2]Unique identifier for precise safety and inventory tracking.
Molecular Formula C10H14O3[1]Indicates a highly lipophilic organic structure.
Molecular Weight 182.22 g/mol as cataloged by [2]High enough to be stable at room temperature, yet volatile enough to pose inhalation risks under agitation.
Primary Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2A) based on SDS data from [3]Demands strict barrier protection to prevent dermal and ocular lipid bilayer disruption.

Mechanistic Causality of Risk: The presence of three ether linkages (two methoxy groups and one methoxymethyl group) renders this compound highly lipophilic. This lipophilicity allows the chemical to rapidly permeate standard latex laboratory gloves and the human stratum corneum, leading to systemic absorption and severe localized irritation[3]. Furthermore, while benzyl ethers are less prone to auto-oxidation than dialkyl ethers, the methoxymethyl moiety can volatilize under ambient laboratory conditions, necessitating specific respiratory protection against organic vapors[4].

HazardPathway Chem 1,3-dimethoxy-5- (methoxymethyl)benzene (CAS: 73569-69-4) Haz1 Inhalation Risk (Organic Vapors) Chem->Haz1 Haz2 Dermal Contact (Lipophilic Absorption) Chem->Haz2 Haz3 Ocular Splash (Corneal Irritation) Chem->Haz3 PPE1 Fume Hood + Respirator (Type A) Haz1->PPE1 Mitigated by PPE2 Butyl Rubber Gloves (>0.3mm thickness) Haz2->PPE2 Mitigated by PPE3 Chemical Splash Goggles (EN 166) Haz3->PPE3 Mitigated by

Figure 1: Mechanistic hazard pathways and targeted PPE interventions for handling the compound.

2. Personal Protective Equipment (PPE) Matrix To establish a self-validating safety system, PPE selection must be grounded in the chemical's specific permeation dynamics. Do not rely on universal laboratory PPE; implement the targeted matrix below.

Protection ZoneRecommended EquipmentMaterial SpecificationScientific Rationale
Ocular/Face Chemical Splash GogglesPolycarbonate (EN 166 / ANSI Z87.1)Aromatic ethers cause rapid corneal irritation[3]. Standard safety glasses lack the orbital seal required to block volatile ether vapors.
Dermal (Hands) Heavy-duty GlovesButyl Rubber (>0.3mm) or PVAStandard nitrile offers poor resistance to lipophilic ethers. Butyl rubber prevents solvent permeation and systemic absorption.
Dermal (Body) Lab Coat & ApronFlame-resistant (FR) cottonMitigates exposure from accidental splashing. Synthetic fabrics (like polyester) can melt or dissolve upon solvent contact.
Respiratory Half-Face RespiratorType A or ABEK Cartridge[4]Protects against organic vapors (BP > 65°C). The 'A' filter (brown color code) specifically traps volatile organic compounds[4].

3. Operational Protocol: Handling & Synthesis Workflow This step-by-step methodology ensures that the handling of 1,3-dimethoxy-5-(methoxymethyl)benzene is isolated, controlled, and verifiable.

  • Step 1: Environmental Calibration

    • Action: Conduct all transfers within a certified chemical fume hood.

    • Causality: Fume hoods provide a negative pressure environment that captures fugitive ether emissions.

    • Validation: Verify the hood's digital monitor reads a face velocity of 0.4–0.6 m/s before opening the chemical container.

  • Step 2: PPE Donning & Inspection

    • Action: Equip the PPE matrix specified above.

    • Causality: Pre-inspection prevents catastrophic barrier failure during an accidental spill.

    • Validation: Perform a positive/negative pressure seal check on the ABEK respirator[4]. Inflate butyl gloves manually to check for micro-punctures prior to use.

  • Step 3: Inert Atmosphere Transfer

    • Action: Purge the reaction flask with an inert gas (Argon or

      
      ). Use glass or PTFE-lined syringes for liquid transfer.
      
    • Causality: Ethers can slowly form explosive peroxides upon prolonged exposure to atmospheric oxygen. Furthermore, lipophilic ethers will rapidly degrade the rubber plungers in standard plastic syringes, introducing plasticizer impurities into your drug development workflow.

    • Validation: The absence of plunger sticking or swelling confirms the chemical integrity of the transfer equipment.

4. Spill Response & Disposal Plan In the event of a breach, immediate and structured containment is required to prevent vapor accumulation and environmental contamination.

SpillResponse Step1 1. Evacuate & Ventilate Step2 2. Don Advanced PPE Matrix Step1->Step2 Step3 3. Apply Inert Absorbent Step2->Step3 Step4 4. Collect & Seal Waste Step3->Step4 Step5 5. Solvent Wipe (EtOH/Water) Step4->Step5

Figure 2: Sequential operational workflow for chemical spill containment and site decontamination.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Immediately clear the area. If the spill is inside the hood, lower the sash to maximize exhaust velocity.

  • Don Advanced PPE: Equip a half-face respirator with an ABEK filter[4] and heavy-duty butyl gloves before approaching the spill zone.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite). Causality: Combustible materials like paper towels heavily increase fire risk when soaked in volatile aromatic ethers.

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a highly visible, sealable polyethylene or glass waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by a 70% ethanol wipe. Validation: The complete absence of the characteristic sweet, ether-like odor confirms successful decontamination.

Waste Disposal Logistics:

  • Classification: Designate all saturated absorbents, contaminated gloves, and reaction byproducts as Non-Halogenated Organic Waste .

  • Segregation: Strictly isolate this waste from strong oxidizers (e.g., nitric acid, permanganates) or acidic waste streams, as ethers can undergo violent exothermic cleavage or oxidation reactions when improperly mixed.

References

  • Chemsrc. "1,3-Dimethoxy-5-methylbenzene Safety Data." Chemsrc,[Link].

  • Chemsrc. "3,5-Dimethoxytoluene SDS." Chemsrc,[Link].

Retrosynthesis Analysis

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1,3-dimethoxy-5-(methoxymethyl)benzene
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